molecular formula C3H3Cl3 B108970 1,3,3-Trichloropropene CAS No. 2953-50-6

1,3,3-Trichloropropene

Cat. No.: B108970
CAS No.: 2953-50-6
M. Wt: 145.41 g/mol
InChI Key: KHMZDLNSWZGRDB-UHFFFAOYSA-N
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Description

1,3,3-Trichloropropene (CAS 26556-03-6) is an organochlorine compound with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.41 g/mol . It is primarily valued in research and industrial chemistry as a versatile intermediate in chemical synthesis. Studies have shown that trichloropropene isomers undergo various reactions, including with diethylamine, sodiomalonic ester, sodium sulfide, and sodium methoxide, often accompanied by allyl rearrangement . Furthermore, its reactivity with organomagnesium compounds (Grignard reagents) facilitates alkylation reactions, making it a useful building block for synthesizing more complex molecules . Trichloropropene mixtures are also key precursors in the synthesis of other important industrial chemicals, such as 1,1,1,2,3-pentachloropropane . Researchers can utilize this compound to explore new synthetic pathways and develop novel compounds for specialized applications. This product is strictly for Research Use Only (RUO).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMZDLNSWZGRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26556-03-6
Record name 1,3,3-Trichloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26556-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,3-Trichloropropene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3,3-Trichloropropene, a chlorinated alkene with the chemical formula C₃H₃Cl₃, exists as two geometric isomers: (Z)-1,3,3-trichloropropene and (E)-1,3,3-trichloropropene. These isomers are of interest to researchers in synthetic chemistry for their potential as intermediates in the formation of novel compounds. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of these isomers. Due to a notable scarcity of direct experimental data in publicly accessible literature for the individual (E) and (Z) isomers of 1,3,3-trichloropropene, this document combines available data for the general compound with theoretically derived properties based on established principles of stereochemistry and by analogy to structurally similar haloalkenes. We will delve into the structural nuances that dictate their physical properties, their expected chemical reactivity, and proven methodologies for their synthesis and separation.

Introduction and Molecular Structure

1,3,3-Trichloropropene is a structural isomer of other trichloropropenes such as 1,1,3-trichloropropene and 1,2,3-trichloropropene. The focus of this guide is the 1,3,3-isomer, which is characterized by a dichloromethyl group at the allylic position (C3) and a single chlorine atom on the vinyl carbon (C1). The presence of the carbon-carbon double bond restricts rotation, giving rise to two distinct geometric isomers, designated using the (E/Z) notation based on the Cahn-Ingold-Prelog priority rules.

  • (Z)-1,3,3-Trichloropropene (cis-isomer): The higher priority groups on each carbon of the double bond (Cl on C1 and the CHCl₂ group on C2) are on the same side.

  • (E)-1,3,3-Trichloropropene (trans-isomer): The higher priority groups on each carbon of the double bond are on opposite sides.

The differentiation of these isomers is critical as their stereochemistry influences their physical properties, reactivity, and spectroscopic signatures.

Figure 1: Molecular structures of (Z) and (E) isomers of 1,3,3-trichloropropene.

Physical and Spectroscopic Properties

Physical Properties
PropertyValue (General/Predicted)Causality and Field Insights
Molecular Formula C₃H₃Cl₃-
Molecular Weight 145.41 g/mol [1]-
Boiling Point Predicted (Z) > (E). Likely in the range of 140-155 °C.The (Z)-isomer is expected to have a slight molecular dipole moment due to the arrangement of the chloro substituents, leading to stronger dipole-dipole interactions and a slightly higher boiling point compared to the more symmetric (E)-isomer, where dipole moments may partially cancel.[2] This trend is common among cis/trans isomers of alkenes.
Density ~1.3-1.4 g/cm³ (Predicted)Similar to other trichloropropene isomers, the density is significantly higher than water.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, benzene).[3]As nonpolar organic molecules, they are miscible with common organic solvents but not with polar solvents like water.
Refractive Index Predicted to be in the range of 1.48-1.50The refractive index is related to molecular polarizability; minor differences are expected between isomers but data is unavailable.
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the differentiation and characterization of the (E) and (Z) isomers.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for distinguishing between these geometric isomers. The key distinguishing feature is the vicinal coupling constant (³JHH) between the vinylic protons.

  • ¹H NMR Spectroscopy:

    • Chemical Shifts (δ): The vinylic protons (on C1 and C2) are expected to resonate in the range of 6.0-7.0 ppm. The allylic proton (on C3) will appear further upfield.

    • Coupling Constants (J): The magnitude of the coupling constant between the two vinylic protons is highly dependent on their dihedral angle.

      • (Z)-isomer (cis): Expected ³JHH ≈ 6–15 Hz.[4]

      • (E)-isomer (trans): Expected ³JHH ≈ 11–18 Hz.[4]

    • This significant difference in coupling constants provides an unambiguous method for assigning the stereochemistry.[5][6]

  • ¹³C NMR Spectroscopy:

    • Three distinct signals are expected for the three carbon atoms in each isomer.[7]

    • The chemical shifts will be influenced by the electronegativity of the chlorine atoms. The carbon bearing the geminal chlorine (C3) is expected to be significantly downfield. Subtle differences in the chemical shifts of the vinylic carbons (C1 and C2) between the two isomers are anticipated due to steric effects ("gamma-gauche effect"), but specific data is not available.

2.2.2. Infrared (IR) Spectroscopy

  • C=C Stretch: A characteristic absorption band for the carbon-carbon double bond is expected around 1600-1650 cm⁻¹.

  • C-H Stretch (vinylic): A sharp peak is expected above 3000 cm⁻¹.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds. The out-of-plane bending vibrations for the vinylic C-H bonds can also be informative: trans isomers typically absorb more strongly around 960-980 cm⁻¹ while cis isomers show a broader absorption around 675-730 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectra for both isomers are expected to be very similar. The molecular ion peak (M⁺) would be observed at m/z 144, with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns would involve the loss of chlorine atoms (M-Cl)⁺ and HCl (M-HCl)⁺.

Chemical Properties and Reactivity

Stability

In general, for alkenes with bulky substituents, the (E) (trans) isomer is thermodynamically more stable than the (Z) (cis) isomer due to reduced steric strain.[3][8] The bulky dichloromethyl group and the chlorine atom are further apart in the (E)-isomer, minimizing van der Waals repulsion.

Reactivity

The chemical reactivity of 1,3,3-trichloropropene isomers is dictated by the presence of the electron-deficient double bond and the reactive allylic C-Cl bonds.

  • Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions (e.g., with halogens, hydrogen halides). However, the presence of electron-withdrawing chlorine atoms deactivates the double bond towards this type of reaction compared to unhalogenated alkenes.

  • Nucleophilic Substitution: The chlorine atoms on the C3 carbon are allylic, making them susceptible to nucleophilic substitution (SN1 and SN2 type reactions). Allylic halides are generally more reactive than their saturated counterparts due to the stabilization of the carbocation intermediate or transition state by the adjacent π-system.[9][10]

  • Polymerization: Like many alkenes, these isomers may undergo polymerization under certain conditions (e.g., radical initiators), although the steric hindrance and electronic effects of the chlorine atoms would influence the reaction rate and polymer properties.

Synthesis and Separation

Synthetic Protocol: Dehydrochlorination of 1,1,3,3-Tetrachloropropane

A plausible and industrially relevant route to a mixture of 1,3,3-trichloropropene isomers is the dehydrochlorination of 1,1,3,3-tetrachloropropane.[1] This reaction involves the elimination of a molecule of hydrogen chloride (HCl).

synthesis reactant 1,1,3,3-Tetrachloropropane conditions Base (e.g., NaOH, KOH) Phase Transfer Catalyst Heat reactant->conditions product Mixture of (E)- and (Z)- 1,3,3-Trichloropropene + HCl + H₂O conditions->product

Figure 2: Proposed synthesis of 1,3,3-trichloropropene isomers.

Step-by-Step Methodology:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.

  • Charging Reagents: The flask is charged with 1,1,3,3-tetrachloropropane (1.0 eq) and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride, ~1-5 mol%).

  • Reaction Initiation: An aqueous solution of a strong base (e.g., 20-50% NaOH or KOH, 1.1-1.5 eq) is added dropwise from the addition funnel while vigorously stirring the mixture.

  • Temperature Control: The reaction is exothermic. The temperature should be maintained, typically between 70-95°C, to ensure a controlled reaction rate.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product isomers.

  • Workup: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated from the aqueous layer.

  • Purification: The crude organic layer is washed with water to remove residual base and salts, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is then removed under reduced pressure.

Isomer Separation Protocol

The separation of the (E) and (Z) isomers, which typically have close boiling points, is a significant challenge.

4.2.1. Fractional Distillation

Given the predicted difference in boiling points due to polarity differences, high-efficiency fractional distillation is a primary method for separation.[11][12]

  • Apparatus: A distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column) is assembled.

  • Procedure: The crude mixture of isomers is heated. The vapor will rise through the column, undergoing multiple condensation-vaporization cycles.

  • Collection: The isomer with the lower boiling point ((E)-isomer is predicted) will preferentially reach the top of the column first and can be collected as the initial fraction. The temperature at the distillation head must be carefully monitored to separate the fractions effectively.

4.2.2. Preparative Gas Chromatography (GC)

For obtaining high-purity samples of each isomer, preparative GC is the method of choice. Capillary GC has been shown to be effective in separating geometric isomers of chlorinated propenes.[13]

  • Column Selection: A column with a stationary phase that can differentiate based on polarity and shape is chosen (e.g., a polyethylene glycol or a specialized polyester phase).

  • Optimization: Analytical GC is first used to optimize the temperature program and flow rate for baseline separation of the two isomer peaks.

  • Collection: The optimized method is scaled up on a preparative GC system, where the effluent corresponding to each isomer peak is collected separately in cooled traps.

Safety and Handling

While specific toxicity data for 1,3,3-trichloropropene isomers is limited, they should be handled with the precautions appropriate for chlorinated hydrocarbons. Based on data for similar compounds like 1,1,3-trichloropropene, they are considered flammable liquids and are harmful if swallowed.[1] They can cause serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The (E) and (Z) isomers of 1,3,3-trichloropropene represent a challenging yet potentially valuable class of chemical intermediates. While a significant gap exists in the literature regarding their specific, experimentally determined properties, a robust understanding can be built from foundational chemical principles and data from analogous structures. The key to their differentiation lies in ¹H NMR spectroscopy, specifically the magnitude of the vinylic proton coupling constants. Synthesis via dehydrochlorination of 1,1,3,3-tetrachloropropane is a viable route, with subsequent separation achievable through high-efficiency fractional distillation or preparative gas chromatography. Further research is warranted to isolate these isomers and fully characterize their physical properties and chemical reactivity to unlock their full potential in synthetic applications.

References

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Sources

An In-Depth Technical Guide to the Formation Mechanism of 1,3,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3-Trichloropropene, a chlorinated olefin of significant interest in synthetic chemistry, serves as a versatile building block for more complex molecules. Its reactivity, dictated by the arrangement of chlorine atoms and the double bond, makes it a valuable intermediate. This guide provides a comprehensive overview of the primary formation mechanisms of 1,3,3-trichloropropene, delving into the underlying principles, reaction conditions, and catalytic influences that govern its synthesis. While not the most readily formed isomer in typical chlorination and dehydrochlorination reactions of propane derivatives, its synthesis is achievable through specific pathways, primarily involving the dehydrochlorination of tetrachloropropanes and subsequent isomerization.

Primary Formation Pathway: Dehydrochlorination of 1,1,3,3-Tetrachloropropane

The most direct theoretical route to 1,3,3-trichloropropene is the dehydrochlorination of 1,1,3,3-tetrachloropropane. This reaction involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond.

The dehydrochlorination of 1,1,1,3-tetrachloropropane is a well-documented process that typically yields a mixture of 1,1,3-trichloropropene and 3,3,3-trichloropropene.[1][2][3] The formation of 1,1,3-trichloropropene occurs when the elimination reaction takes place at the 1st and 2nd carbon positions, while the formation of 3,3,3-trichloropropene results from elimination at the 2nd and 3rd positions.[2]

The reaction can be carried out under various conditions, including in the liquid or gas phase, and is often catalyzed by Lewis acids, such as iron(III) chloride (FeCl₃), or by a base.[4][5]

Catalytic Dehydrochlorination Mechanism (Lewis Acid)

Iron(III) chloride is a commonly employed catalyst in the dehydrochlorination of chlorinated alkanes.[5] The mechanism is believed to proceed through the formation of a carbocation intermediate, which is facilitated by the Lewis acidic nature of the catalyst.

Step 1: Coordination of the Lewis Acid The FeCl₃ catalyst coordinates to one of the chlorine atoms on the 1,1,3,3-tetrachloropropane, weakening the C-Cl bond and making it a better leaving group.

Step 2: Formation of a Carbocation The departure of the chloride ion (as FeCl₄⁻) generates a secondary carbocation at the C-3 position.

Step 3: Proton Abstraction and Double Bond Formation A base (which could be a solvent molecule or the FeCl₄⁻ complex) abstracts a proton from the adjacent C-2 carbon, leading to the formation of the double bond and yielding 1,3,3-trichloropropene.

G cluster_0 Dehydrochlorination of 1,1,3,3-Tetrachloropropane Start 1,1,3,3-Tetrachloropropane Coordination Coordination of FeCl₃ to a chlorine on C3 Start->Coordination + FeCl₃ Carbocation Formation of a secondary carbocation at C3 Coordination->Carbocation - FeCl₄⁻ Abstraction Proton abstraction from C2 by a base Carbocation->Abstraction + Base Product 1,3,3-Trichloropropene Abstraction->Product - H-Base⁺

Figure 1: Catalytic dehydrochlorination of 1,1,3,3-tetrachloropropane.

Secondary Formation Pathway: Isomerization of Trichloropropene Isomers

In many synthetic preparations starting from more common precursors like 1,1,1,3-tetrachloropropane, 1,3,3-trichloropropene is likely formed as a minor product or through the subsequent isomerization of the initially formed isomers, such as 1,1,3-trichloropropene or 3,3,3-trichloropropene. This isomerization is often an equilibrium-driven process that can be catalyzed by acids or bases, or even occur thermally.

Allylic Rearrangement

The isomerization between trichloropropene isomers can proceed via an allylic rearrangement. This type of reaction involves the shift of a double bond and is often facilitated by the formation of a resonance-stabilized allylic carbocation intermediate, particularly under acidic conditions with a Lewis acid catalyst like FeCl₃.

Mechanism of Lewis Acid-Catalyzed Allylic Rearrangement:

Step 1: Protonation or Lewis Acid Coordination In the presence of a Lewis acid such as FeCl₃, the catalyst can coordinate to a chlorine atom, or a proton can add to the double bond of an initially formed trichloropropene isomer (e.g., 1,1,3-trichloropropene). This leads to the formation of a carbocation.

Step 2: Formation of a Resonance-Stabilized Allylic Cation The carbocation formed is an allylic cation, which is stabilized by resonance, delocalizing the positive charge over two carbon atoms.

Step 3: Nucleophilic Attack and Isomer Formation A chloride ion (from FeCl₄⁻ or another source) can then attack either of the carbon atoms bearing the positive charge in the resonance hybrid. Attack at the alternate position results in the formation of the rearranged isomer, 1,3,3-trichloropropene. The ratio of the isomers formed will depend on the relative stabilities of the products and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[6][7]

G cluster_1 Allylic Rearrangement of Trichloropropene Isomers Start_Iso 1,1,3-Trichloropropene Coordination_Iso Coordination of FeCl₃ to chlorine on C1 Start_Iso->Coordination_Iso + FeCl₃ Allylic_Cation Formation of Resonance-Stabilized Allylic Carbocation Coordination_Iso->Allylic_Cation - FeCl₄⁻ Attack Chloride attack at C3 Allylic_Cation->Attack + FeCl₄⁻ Product_Iso 1,3,3-Trichloropropene Attack->Product_Iso

Figure 2: Isomerization via allylic rearrangement.

Factors Influencing Product Distribution

The final composition of the trichloropropene isomer mixture is highly dependent on the reaction conditions.

ParameterEffect on ReactionRationale
Temperature Higher temperatures can favor the thermodynamically more stable isomer.At elevated temperatures, reversible reactions can reach equilibrium, favoring the product with the lowest Gibbs free energy.[6]
Catalyst Lewis acids like FeCl₃ can promote both dehydrochlorination and isomerization. The choice and concentration of the catalyst can influence the relative rates of these reactions.Lewis acids facilitate the formation of carbocation intermediates, which are key to both reaction pathways.[8]
Base In base-catalyzed dehydrochlorination, the strength and steric bulk of the base can influence the regioselectivity of the elimination (E2 mechanism), thus affecting the initial isomer ratio.A sterically hindered base may preferentially abstract a less hindered proton, leading to a different product distribution.
Reaction Time Longer reaction times allow for the isomerization of the kinetically favored product to the thermodynamically more stable isomer.[7]The reaction mixture has more time to reach thermodynamic equilibrium.

Experimental Protocol: Synthesis of Trichloropropenes from 1,1,1,3-Tetrachloropropane

The following is a general protocol for the dehydrochlorination of 1,1,1,3-tetrachloropropane, which is known to produce a mixture of trichloropropene isomers. The isolation of 1,3,3-trichloropropene would require careful fractional distillation of the resulting mixture.

Materials:

  • 1,1,1,3-Tetrachloropropane

  • Anhydrous Iron(III) chloride (FeCl₃) or a suitable base (e.g., sodium hydroxide)

  • Inert solvent (optional, for liquid-phase reactions)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware for reflux or distillation

  • Heating mantle and magnetic stirrer

  • Quenching solution (e.g., water, dilute acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Fractional distillation apparatus

Procedure (Liquid Phase Catalytic Dehydrochlorination):

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and an inlet for inert gas. The flask is charged with 1,1,1,3-tetrachloropropane and a catalytic amount of anhydrous FeCl₃.

  • Inert Atmosphere: The system is flushed with nitrogen or argon to remove air and moisture.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 130°C with vigorous stirring.[1] The progress of the reaction can be monitored by gas chromatography (GC).

  • Reaction Time: The reaction is allowed to proceed for a period of 0.5 to 8 hours, depending on the desired conversion.[1]

  • Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of water or a dilute acid solution to deactivate the catalyst.

  • Extraction: The organic layer is separated, and the aqueous layer may be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Drying and Filtration: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product mixture of trichloropropene isomers is purified by fractional distillation. The different isomers can be separated based on their boiling points.

Conclusion

The formation of 1,3,3-trichloropropene is a nuanced process that is intrinsically linked to the synthesis and subsequent isomerization of other trichloropropene isomers. The primary route involves the dehydrochlorination of a tetrachloropropane precursor, with 1,1,3,3-tetrachloropropane being the most direct starting material. However, in practice, it is often a component of a mixture resulting from the dehydrochlorination of more readily available precursors like 1,1,1,3-tetrachloropropane. The key to isolating 1,3,3-trichloropropene lies in controlling the reaction conditions to favor its formation, potentially through a Lewis acid-catalyzed allylic rearrangement of other isomers, and subsequent careful purification. Understanding the interplay between kinetic and thermodynamic control is crucial for optimizing the yield of this specific isomer for its applications in further chemical synthesis.

References

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An In-depth Technical Guide to the Isomeric Purity of 1,3,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Isomeric Purity in Chemical Synthesis

In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail but a cornerstone of its function and reactivity. For a molecule as seemingly straightforward as 1,3,3-trichloropropene, the existence of geometric isomers—specifically the (E)- and (Z)-isomers—introduces a layer of complexity that demands rigorous analytical characterization. The isomeric purity of this versatile chemical intermediate can significantly influence reaction kinetics, yield, and the impurity profile of subsequent products, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-tested approach to understanding, analyzing, and controlling the isomeric purity of 1,3,3-trichloropropene, ensuring the robustness and reproducibility of your chemical processes.

Understanding the Isomers of 1,3,3-Trichloropropene

1,3,3-Trichloropropene (C₃H₃Cl₃) is a halogenated alkene that exists as two geometric isomers due to the restricted rotation around the carbon-carbon double bond. These isomers are designated as (E)- and (Z)-1,3,3-trichloropropene, arising from the different spatial arrangements of the substituents on the double-bonded carbons.[1][2] The (Z)-isomer, often referred to as the cis-isomer, has the higher priority groups on the same side of the double bond, while the (E)-isomer, or trans-isomer, has them on opposite sides. The PubChem database lists "cis-1,3,3-Trichloro-1-propene" as a synonym for 1,3,3-trichloropropene, highlighting the common presence and importance of its isomers.[3]

The general structure and the two isomers are depicted below:

Figure 1: General Structure and Isomers of 1,3,3-Trichloropropene

Caption: Molecular structures of 1,3,3-trichloropropene and its (Z) and (E) isomers.

The physical and chemical properties of these isomers, such as boiling point, polarity, and reactivity, can differ, which has direct implications for both their separation and their behavior in subsequent reactions.

Synthesis and Expected Isomeric Distribution

1,3,3-Trichloropropene is not a naturally occurring compound and is produced through chemical synthesis.[4] One common route to trichloropropene isomers is the dehydrochlorination of tetrachloropropanes. For instance, 1,1,3-trichloropropene and 3,3,3-trichloropropene can be synthesized by the dehydrochlorination of 1,1,1,3-tetrachloropropane.

While specific synthesis routes for 1,3,3-trichloropropene are less commonly detailed in readily available literature, it is often a co-product or an intermediate in the production of other chlorinated compounds. The manufacturing processes for related chemicals like 1,2,3-trichloropropane and dichloropropenes can lead to the formation of various trichloropropene isomers as byproducts.[4] The conditions of the dehydrochlorination reaction, such as temperature, pressure, catalyst, and the specific starting tetrachloropropane isomer, will dictate the resulting ratio of (E)- and (Z)-1,3,3-trichloropropene. It is crucial for any laboratory utilizing this intermediate to either obtain a certificate of analysis with the specified isomeric ratio or to perform an in-house determination of the isomeric purity.

Analytical Methodologies for Isomeric Purity Determination

A robust analytical strategy is paramount for the accurate determination of the isomeric purity of 1,3,3-trichloropropene. The two most powerful and commonly employed techniques for this purpose are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Isomer Separation and Quantification

Gas chromatography is the workhorse technique for separating volatile and semi-volatile compounds, making it ideally suited for the analysis of trichloropropene isomers. The key to a successful separation lies in the selection of an appropriate capillary column.

Causality Behind Experimental Choices:

  • Column Selection: For the separation of geometric isomers of halogenated alkenes, a column with a polar stationary phase is generally preferred. The different dipole moments and polarizabilities of the (E)- and (Z)-isomers lead to differential interactions with the polar stationary phase, enabling their separation. A study on the separation of isomers of the closely related 1,2,3-trichloropropene demonstrated successful separation on a star-poly(ε-caprolactone) (star-PCL) column, which has moderate polarity.[5] This indicates that columns with similar polarity, such as those with cyanopropyl or polyethylene glycol (PEG) phases, are excellent candidates for method development.

  • Detector Selection: A Flame Ionization Detector (FID) provides a robust and linear response for quantifiable analysis. However, for enhanced sensitivity and confident peak identification, a Mass Spectrometer (MS) is the detector of choice. An MS detector allows for the identification of the isomers based on their mass spectra and can be operated in Selected Ion Monitoring (SIM) mode for trace-level quantification.

Experimental Protocol: GC-MS Method for Isomeric Purity of 1,3,3-Trichloropropene

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometer detector.

    • Capillary Column: A mid-polarity column, such as a DB-624 or equivalent (e.g., a phase containing cyanopropylphenyl polysiloxane), with dimensions of 30 m x 0.25 mm ID x 1.4 µm film thickness.

  • Reagents and Standards:

    • High-purity helium (carrier gas).

    • High-purity solvent for sample dilution (e.g., hexane or dichloromethane).

    • Reference standards of (E)- and (Z)-1,3,3-trichloropropene (if available). If individual standards are not available, a sample of the mixture can be used for method development, with peak identification confirmed by NMR.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan (m/z 40-200) for initial identification and SIM mode for quantification. Key ions for 1,3,3-trichloropropene would include the molecular ion and characteristic fragment ions.

  • System Suitability:

    • Before sample analysis, inject a standard mixture (or the sample itself) multiple times (e.g., n=6) to ensure system suitability.

    • Resolution: The resolution between the (E)- and (Z)-isomer peaks should be ≥ 1.5.

    • Peak Tailing: The tailing factor for each isomer peak should be ≤ 1.5.

    • Reproducibility: The relative standard deviation (RSD) of the peak areas for each isomer should be ≤ 2.0%.

  • Data Analysis and Quantification:

    • Identify the peaks for the (E)- and (Z)-isomers based on their retention times (and mass spectra if using MS).

    • Calculate the percentage of each isomer using the area percent method, assuming an equal response factor for both isomers on an FID or by using the total ion chromatogram (TIC) for MS. For higher accuracy with an MS detector, calibration curves for each isomer should be prepared if individual standards are available.

Table 1: Example GC-MS Data Summary for Isomeric Purity Analysis

Parameter(Z)-1,3,3-Trichloropropene(E)-1,3,3-Trichloropropene
Retention Time (min)e.g., 10.2e.g., 10.5
Areae.g., 950,000e.g., 50,000
Area %95.0%5.0%
Key Mass Fragments (m/z)To be determinedTo be determined

Workflow for GC-MS Isomeric Purity Determination

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Prep Dilute 1,3,3-trichloropropene in appropriate solvent Inject Inject sample into GC-MS Prep->Inject Separate Separate isomers on a mid-polarity column Inject->Separate SST System Suitability Test: Resolution, Tailing, Reproducibility Inject->SST Detect Detect isomers using MS (Full Scan or SIM) Separate->Detect Integrate Integrate peak areas of E and Z isomers Detect->Integrate Calculate Calculate area percentage for each isomer Integrate->Calculate Report Report isomeric purity Calculate->Report SST->Inject Adjust parameters if SST fails

Caption: Workflow for the determination of 1,3,3-trichloropropene isomeric purity by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to differentiate between and quantify geometric isomers. The chemical shifts of the protons and carbons in the vicinity of the double bond will be different for the (E)- and (Z)-isomers due to through-space shielding and deshielding effects.

Causality Behind Experimental Choices:

  • ¹H NMR: The coupling constants (J-values) between the vinyl protons are diagnostic for determining the stereochemistry of the double bond. For disubstituted alkenes, the trans coupling constant is typically larger (11-18 Hz) than the cis coupling constant (6-14 Hz).[6] The chemical shifts of the protons will also differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms of the double bond and the adjacent carbons will also be distinct for the (E)- and (Z)-isomers. These differences can be used for quantitative analysis.

Experimental Protocol: ¹H NMR Method for Isomeric Purity of 1,3,3-Trichloropropene

This protocol provides a self-validating system for accurate quantification.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Reagents and Standards:

    • Deuterated solvent (e.g., CDCl₃).

    • Internal standard for quantification (optional, but recommended for high accuracy), such as 1,3,5-trimethoxybenzene. The internal standard should have a sharp singlet in a region of the spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a known amount of the 1,3,3-trichloropropene sample into an NMR tube.

    • Add a known amount of the internal standard (if used).

    • Add the deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons being quantified (typically 5 times the longest T₁ value).

    • Ensure a good signal-to-noise ratio.

  • Data Analysis and Quantification:

    • Identify the distinct signals corresponding to the (E)- and (Z)-isomers. These will likely be in the vinylic region of the spectrum.

    • Integrate the area of a well-resolved signal for each isomer.

    • Calculate the molar ratio of the isomers by dividing the integral of each signal by the number of protons it represents.

    • The isomeric purity (as a percentage of one isomer) can be calculated from the molar ratio.

Table 2: Hypothetical ¹H NMR Data for Isomeric Purity Analysis

IsomerSignal (Proton)Chemical Shift (ppm)MultiplicityIntegrationMolar Ratio
(Z)-IsomerVinylic He.g., 6.2Doublet0.9595%
(E)-IsomerVinylic He.g., 6.4Doublet0.055%

Logical Relationship for NMR-based Isomeric Purity Assessment

NMR_Logic cluster_input Input cluster_process NMR Analysis cluster_output Output Sample 1,3,3-Trichloropropene Sample Acquire Acquire Quantitative ¹H NMR Spectrum Sample->Acquire Identify Identify Distinct Signals for E and Z Isomers Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Molar Ratio and Isomeric Purity Integrate->Calculate Result Isomeric Purity Report Calculate->Result

Caption: Logical flow for determining the isomeric purity of 1,3,3-trichloropropene using NMR.

Impact of Isomeric Purity on Applications

While 1,3,3-trichloropropene is a valuable chemical intermediate, the specific impact of its isomeric purity on downstream applications is not extensively documented in public literature. However, based on the principles of stereochemistry and reaction mechanisms, several implications can be inferred:

  • Reactivity: The different spatial arrangements of the (E)- and (Z)-isomers can lead to different reactivities in stereospecific or stereoselective reactions. The accessibility of the double bond and the surrounding atoms to reagents can be sterically hindered to different extents in the two isomers.

  • Product Profile: In reactions where 1,3,3-trichloropropene is incorporated into a larger molecule, the use of an isomeric mixture can result in a mixture of diastereomeric products. This can complicate purification processes and may be unacceptable in applications with stringent purity requirements, such as in the synthesis of pharmaceuticals.

  • Regulatory Considerations: For use in regulated industries like pharmaceuticals, the isomeric composition of a starting material or intermediate is a critical quality attribute that must be defined and controlled.

Given its use as a chemical intermediate in the production of other chemicals, including potentially those in the agrochemical and pharmaceutical sectors, controlling the isomeric purity of 1,3,3-trichloropropene is essential for ensuring the quality, consistency, and safety of the final product.[4][7]

Conclusion and Best Practices

The determination of the isomeric purity of 1,3,3-trichloropropene is a critical aspect of quality control for its use as a chemical intermediate. A combination of Gas Chromatography with a mid-polarity capillary column and Mass Spectrometric detection provides a robust method for the separation and quantification of the (E)- and (Z)-isomers. ¹H NMR spectroscopy serves as a powerful complementary technique for the unambiguous identification and quantification of the isomers.

As a Senior Application Scientist, my recommendation is to implement a two-tiered analytical approach:

  • Routine Quality Control: Employ a validated GC-MS method for the routine analysis of incoming raw materials and in-process control, leveraging its high throughput and sensitivity.

  • Method Validation and Structural Confirmation: Utilize ¹H and ¹³C NMR spectroscopy for the initial characterization of new batches or suppliers of 1,3,3-trichloropropene to confirm the identity of the isomers and to validate the GC method.

By adopting this comprehensive analytical strategy, researchers, scientists, and drug development professionals can ensure a thorough understanding and control of the isomeric purity of 1,3,3-trichloropropene, thereby enhancing the reliability and success of their synthetic endeavors.

References

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  • DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available at: [Link]

  • A Validated LC Method for the Determination of Enantiomeric Purity of Clopidogrel Intermediate Using Amylose-Based Stationary Phase - ResearchGate. Available at: [Link]

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The Genesis of a Versatile Class of Compounds: An In-depth Technical Guide to the Discovery and History of Chlorinated Propenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of chlorinated propenes, a class of organochlorine compounds that have played a pivotal role in the advancement of industrial and synthetic chemistry. From the seminal synthesis of allyl chloride in the mid-19th century to the nuanced production of various di-, tri-, tetra-, penta-, and hexachlorinated congeners, this document traces the evolution of synthetic methodologies, elucidates key reaction mechanisms, and contextualizes the industrial significance of these versatile chemical building blocks. The guide is structured to provide not only a historical narrative but also practical, in-depth technical insights for researchers and professionals in chemistry and drug development.

Introduction: The Dawn of Organochlorine Chemistry and the Emergence of Chlorinated Propenes

The 19th century marked a period of profound transformation in the field of chemistry, with the systematic investigation of organic compounds taking center stage. Within this era of discovery, the deliberate introduction of halogen atoms, particularly chlorine, into organic molecules opened up new frontiers in synthesis and reactivity. Organochlorine chemistry, in its infancy, was driven by the desire to understand the fundamental principles of substitution and addition reactions, and to create novel substances with unique properties.[1] It was in this fertile scientific landscape that the first chlorinated propene, allyl chloride, was synthesized, heralding the beginning of a class of compounds that would become indispensable in a multitude of industrial applications.

Chlorinated propenes are unsaturated hydrocarbons derived from propene (C₃H₆) where one or more hydrogen atoms have been replaced by chlorine atoms. Their reactivity is dictated by the interplay between the carbon-carbon double bond and the carbon-chlorine bond(s), making them valuable intermediates in organic synthesis. This guide will navigate the historical milestones, the evolution of synthetic strategies, and the underlying chemical principles that have shaped our understanding and utilization of these important compounds.

The Progenitor: Allyl Chloride - Discovery and Early Synthesis

The history of chlorinated propenes begins with the isolation and characterization of allyl chloride (3-chloroprop-1-ene).

A Mid-19th Century Breakthrough

The first synthesis of allyl chloride is credited to the French chemist Auguste Cahours and the German chemist August Wilhelm von Hofmann in 1857 . Their pioneering work involved the reaction of allyl alcohol with phosphorus trichloride. This discovery was a significant step in understanding the reactivity of allylic compounds and laid the groundwork for the development of a vast array of derivatives.

Evolution of Synthetic Methodologies

While the initial synthesis using phosphorus trichloride was groundbreaking, it was not amenable to large-scale production due to the high cost of the reagent. The quest for more economical and efficient methods led to the development of several alternative routes over the decades.

A significant advancement was the direct high-temperature chlorination of propylene. This process, which became the dominant industrial method, involves the reaction of propylene with chlorine gas at temperatures typically ranging from 300 to 500°C. This reaction proceeds via a free-radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group of propylene to form a resonance-stabilized allyl radical. This radical then reacts with a chlorine molecule to yield allyl chloride and another chlorine radical, which propagates the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_radical 2 Cl• Cl2->2Cl_radical Heat/Light PropyleneCl_radical PropyleneCl_radical Allyl_radicalHCl Allyl_radicalHCl PropyleneCl_radical->Allyl_radicalHCl Allyl_radicalCl2 Allyl_radicalCl2 Allyl_chlorideCl_radical_regen Allyl_chlorideCl_radical_regen Allyl_radicalCl2->Allyl_chlorideCl_radical_regen Chain Carrier 2Cl_radical_term 2 Cl• Cl2_term Cl₂ 2Cl_radical_term->Cl2_term Radical Combination Allyl_radical_termCl_radical_term2 Allyl_radical_termCl_radical_term2 Allyl_chloride_term CH₂=CH-CH₂Cl Allyl_radical_termCl_radical_term2->Allyl_chloride_term Propylene CH₂=CH-CH₃ Cl_radical Cl• Allyl_radical [CH₂=CH-CH₂• ↔ •CH₂-CH=CH₂] HCl HCl Allyl_chloride CH₂=CH-CH₂Cl Cl_radical_regen Cl• Allyl_radical_term CH₂=CH-CH₂• Cl_radical_term2 Cl•

The Expanding Family: Dichloropropenes and Beyond

The successful synthesis of allyl chloride paved the way for the discovery and production of a variety of dichloropropenes and other more highly chlorinated analogues. These compounds often arise as co-products in the synthesis of allyl chloride or are synthesized through specific routes for particular applications.

Dichloropropenes: Isomers and Synthesis

Several isomers of dichloropropene exist, with 1,3-dichloropropene and 2,3-dichloropropene being of significant industrial importance.

  • 1,3-Dichloropropene (Telone) : This compound is a major soil fumigant used to control nematodes.[2] It is typically produced as a mixture of (Z)- and (E)-isomers.[3] A common industrial synthesis involves the high-temperature chlorination of propylene, where 1,3-dichloropropene is formed as a co-product alongside allyl chloride. It can also be produced by the dehydrohalogenation of 1,2,3-trichloropropane.[4]

  • 2,3-Dichloropropene : This isomer is a valuable intermediate in the synthesis of various chemicals, including some polymers and pharmaceuticals. A notable synthesis route involves the dehydrochlorination of 1,2,3-trichloropropane.

Higher Chlorinated Propenes: Synthesis and Niche Applications

As the degree of chlorination increases, the physical and chemical properties of the propenes change significantly.

  • Trichloropropenes : Various isomers of trichloropropene can be synthesized through the further chlorination of dichloropropenes or by dehydrochlorination of tetrachloropropanes. Their applications are generally more specialized, often serving as intermediates in the synthesis of complex organic molecules.

  • Tetrachloropropenes : 1,1,2,3-Tetrachloropropene is a known compound used as a solvent and in the production of some pesticides.[5] Its synthesis can be achieved through various chlorination and dehydrochlorination sequences starting from propylene or its chlorinated derivatives.

  • Pentachloropropenes : These highly chlorinated compounds have found use in specific applications, though they are less common than their lower chlorinated counterparts.

  • Hexachloropropene : This fully chlorinated propene is a dense, non-flammable liquid. It can be synthesized by the dehydrochlorination of heptachloropropane.[6] Heptachloropropane itself is produced from the reaction of chloroform and tetrachloroethylene in the presence of a catalyst like aluminum chloride.[6][7] Hexachloropropene has been used as a solvent and as a chemical intermediate.

Evolution of Industrial Synthesis: A Drive for Efficiency and Selectivity

The history of chlorinated propene production is a testament to the continuous drive for more efficient, selective, and cost-effective industrial processes. The transition from early laboratory-scale syntheses to modern, large-scale manufacturing reflects a deep understanding of chemical engineering principles and reaction kinetics.

The development of the high-temperature chlorination of propylene for allyl chloride production was a landmark achievement. This process offered a significant cost advantage over methods that relied on more expensive starting materials. However, a key challenge in this process is controlling the selectivity towards the desired product and minimizing the formation of byproducts such as dichloropropanes and other chlorinated species.

Later innovations in catalysis and reactor design have further optimized these processes. The use of specific catalysts can influence the reaction pathways, favoring the formation of certain isomers or minimizing the production of unwanted byproducts. For instance, processes for the selective production of cis-1,3-dichloropropene have been developed due to its higher nematocidal activity compared to the trans-isomer.

Comparative Physicochemical Properties

The physical and chemical properties of chlorinated propenes vary significantly with the number and position of the chlorine atoms. These properties are crucial for their application and for designing separation and purification processes.

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³ at 20°C)
PropeneC₃H₆42.08-47.60.5139 (liquid at boiling point)[8]
Allyl ChlorideC₃H₅Cl76.52450.938
1,2-DichloropropaneC₃H₆Cl₂112.9996.81.156[9]
(E)-1,3-DichloropropeneC₃H₄Cl₂110.97104.31.225[8]
(Z)-1,3-DichloropropeneC₃H₄Cl₂110.971121.217
2,3-DichloropropeneC₃H₄Cl₂110.97941.207
1,1,2,3-TetrachloropropeneC₃H₂Cl₄179.861621.550[10]
HexachloropropeneC₃Cl₆248.75209-2101.765 (at 25°C)[6]

Experimental Protocols: Key Syntheses

To provide a practical understanding of the synthesis of chlorinated propenes, this section details representative laboratory-scale protocols.

Laboratory Synthesis of 1,3-Dichloropropene from 1,2-Dichloropropane

This method involves the dehydrochlorination of 1,2-dichloropropane.

Materials:

  • 1,2-Dichloropropane

  • Potassium hydroxide (or sodium hydroxide)

  • Ethanol (as solvent)

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol.

  • Slowly add 1,2-dichloropropane to the ethanolic KOH solution while stirring.

  • Heat the mixture to reflux for a specified period to effect the dehydrochlorination.

  • After cooling, pour the reaction mixture into a larger volume of water.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and then with a dilute brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Fractionally distill the dried liquid to isolate the 1,3-dichloropropene isomers.

Note: This reaction can produce a mixture of chlorinated propene isomers. The reaction conditions can be optimized to favor the formation of 1,3-dichloropropene.

Laboratory Synthesis of Hexachloropropene from Heptachloropropane

This protocol describes the dehydrochlorination of heptachloropropane to yield hexachloropropene.[6][11]

Materials:

  • 1,1,1,2,2,3,3-Heptachloropropane

  • Calcium hydroxide (or other suitable base)[11]

  • Water

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add heptachloropropane and a slurry of calcium hydroxide in water.[11]

  • Equip the flask with a reflux condenser and heat the mixture with stirring. The reaction is typically carried out at an elevated temperature (e.g., 90°C) for several hours.[11]

  • After the reaction is complete, allow the mixture to cool.

  • The organic layer containing hexachloropropene can be separated.

  • The crude product is then purified by distillation under reduced pressure.

Toxicology and Environmental Considerations

The widespread industrial use of chlorinated propenes necessitates a thorough understanding of their toxicological profiles and environmental fate.[12] As a class, organochlorine compounds have been subject to scrutiny due to their potential for persistence and bioaccumulation.[13]

  • Toxicity: The toxicity of chlorinated propenes varies depending on the specific compound. For example, 1,3-dichloropropene is a known irritant and has been classified as a probable human carcinogen.[2] Exposure can occur through inhalation, ingestion, or skin contact. The toxic effects can range from irritation of the respiratory tract and skin to more severe systemic effects at high concentrations.[14] The metabolism of some dichloropropenes can lead to the formation of reactive intermediates that can interact with biological macromolecules.[14]

  • Environmental Fate: The environmental persistence of chlorinated propenes is a key concern. They can enter the environment through industrial emissions, agricultural application, and improper disposal.[12] In the atmosphere, they can be degraded by photooxidation.[14] In soil and water, their fate is influenced by factors such as hydrolysis, biodegradation, and volatilization.[12] Some chlorinated propenes are resistant to aerobic degradation, which can lead to their persistence in certain environments.[15]

Conclusion and Future Outlook

The discovery and development of chlorinated propenes represent a significant chapter in the history of organic and industrial chemistry. From the initial synthesis of allyl chloride to the production of a diverse array of chlorinated derivatives, these compounds have proven to be remarkably versatile. Their journey from laboratory curiosities to indispensable industrial chemicals highlights the ingenuity and relentless pursuit of efficiency that characterizes the chemical sciences.

Looking ahead, the future of chlorinated propene chemistry will likely be shaped by the principles of green chemistry and sustainable development. Research will continue to focus on developing even more selective and environmentally benign synthetic methods. Furthermore, as our understanding of their toxicological and environmental impacts deepens, there will be an ongoing effort to manage their use responsibly and to develop safer alternatives where necessary. The rich history of chlorinated propenes serves as a valuable lesson in the dynamic interplay between scientific discovery, technological innovation, and societal responsibility.

References

  • Euro Chlor. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Initiation, Propagation, and Termination In Free Radical Reactions. Retrieved from [Link]

  • Durpro. (n.d.). From Ancient Traditions to Modern Innovations: The Evolution of Industrial Water Treatment for a Sustainable Future. Retrieved from [Link]

  • The Chlorine Institute. (n.d.). Chemical Properties. Retrieved from [Link]

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  • Wheeler Scientific. (2023). Synthesis of Hexachloropropene from Heptachloropropane and Analysis [Video]. YouTube. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Tetrachloropropene: An Overview of its Properties and Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. Retrieved from [Link]

  • PubMed Central. (n.d.). AB5 Derivatives of Cyclotriphosphazene for the Synthesis of Dendrons and Their Applications. Retrieved from [Link]

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Navigating the Energy Landscape of Trichloropropene: A Theoretical Guide to Isomer Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Theoretical Framework Governing the Stability of Trichloropropene Isomers, Offering Crucial Insights for Researchers and Chemical Professionals.

[City, State, January 27, 2026] – In the intricate world of chemical synthesis and drug development, a profound understanding of molecular stability is paramount. This technical guide provides a comprehensive theoretical exploration of the stability of trichloropropene (C₃H₃Cl₃) isomers, a subject of significant interest due to their role as versatile chemical intermediates and potential environmental relevance. By leveraging high-level computational chemistry, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict and rationalize the behavior of these chlorinated alkenes.

Introduction: The Significance of Isomeric Purity and Stability

Trichloropropene, with its multiple constitutional and geometric isomers, presents a complex chemical system. The arrangement of chlorine atoms on the propene backbone dramatically influences the molecule's electronic structure, steric profile, and ultimately, its thermodynamic stability. These differences in stability have profound implications for reaction outcomes, dictating product distributions in synthetic pathways and influencing the environmental fate and toxicity of these compounds. A priori knowledge of the relative stabilities of trichloropropene isomers is therefore not merely an academic exercise but a critical component of rational process design and risk assessment.

The Isomers of Trichloropropene: A Structural Overview

The constitutional isomers of trichloropropene arise from the different possible placements of the three chlorine atoms on the three-carbon propene framework. Furthermore, for isomers with appropriate substitution patterns around the double bond, geometric (cis/trans or E/Z) isomerism exists. The primary constitutional isomers of trichloropropene include:

  • 1,1,2-Trichloropropene

  • 1,1,3-Trichloropropene

  • 1,2,3-Trichloropropene (exists as cis and trans isomers)

  • 2,3,3-Trichloropropene

  • 3,3,3-Trichloropropene

The presence of the double bond restricts rotation, leading to distinct spatial arrangements for the cis and trans isomers of 1,2,3-trichloropropene, which in turn affects their stability.

Theoretical Determination of Isomer Stability: A Methodological Framework

The relative stability of isomers is quantified by their differences in Gibbs free energy (ΔG), with lower values indicating greater stability. Computational chemistry provides powerful tools to calculate these energies with high accuracy. The primary methods employed are ab initio calculations and Density Functional Theory (DFT).

Core Principles of Computational Analysis

The theoretical investigation of isomer stability follows a systematic workflow:

Figure 1: A generalized workflow for the computational determination of isomer stability.

Experimental Protocol: A Step-by-Step Guide to Computational Stability Analysis

  • Structure Generation: The three-dimensional coordinates of each trichloropropene isomer are generated. For geometric isomers (cis/trans), both configurations are created.

  • Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). This process iteratively adjusts the atomic positions to minimize the forces on each atom.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • High-Accuracy Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., a larger Pople-style basis set or a correlation-consistent basis set like aug-cc-pVTZ).

  • Thermochemical Analysis: The electronic energies are combined with the ZPVE and thermal corrections from the frequency calculations to determine the Gibbs free energy (G) of each isomer at a standard temperature and pressure (typically 298.15 K and 1 atm).

  • Relative Stability Calculation: The relative Gibbs free energy (ΔG) of each isomer is calculated with respect to the most stable isomer.

Anticipated Stability Trends in Trichloropropene Isomers

While specific published data is scarce, we can predict general stability trends based on fundamental principles of organic chemistry:

  • Alkene Substitution: Generally, more substituted alkenes are more stable due to hyperconjugation. However, in the case of highly electronegative substituents like chlorine, this effect can be complex.

  • Steric Hindrance: Isomers with bulky chlorine atoms in close proximity will experience steric strain, leading to decreased stability. For example, cis-isomers are often less stable than their trans counterparts due to greater steric repulsion between substituents on the same side of the double bond.

  • Dipole Moments: The arrangement of polar C-Cl bonds will create a molecular dipole moment. Isomers with larger dipole moments may be less stable in the gas phase due to intramolecular dipole-dipole repulsion, but their stability can be influenced by the solvent environment.

Based on these principles, it is plausible to hypothesize that isomers with a more dispersed arrangement of chlorine atoms and those that minimize steric interactions (e.g., trans isomers) will be among the more stable forms. For instance, in a study on the degradation of 1,2,3-trichloropropane, theoretical calculations have been used to determine the favorability of different reaction pathways, highlighting the power of computational chemistry in understanding the behavior of chlorinated hydrocarbons.[1][2]

Interconversion of Trichloropropene Isomers: A Glimpse into Reaction Pathways

The isomerization between different trichloropropene isomers can occur through various mechanisms, often requiring significant energy input in the form of heat or light, or catalysis. Theoretical chemistry can also be employed to map the potential energy surface for these isomerization reactions, identifying the transition states and calculating the activation energies.

isomerization_pathway Isomer_A Isomer A TS Transition State Isomer_A->TS ΔG‡_fwd Isomer_B Isomer B Isomer_B->TS ΔG‡_rev TS->Isomer_B

Figure 2: A simplified potential energy diagram for the isomerization of Isomer A to Isomer B, illustrating the forward and reverse activation energies (ΔG‡).

Understanding these energy barriers is crucial for controlling reaction selectivity and predicting the lifetime of a particular isomer under specific conditions.

Conclusion and Future Directions

The theoretical investigation of trichloropropene isomer stability provides a powerful framework for understanding and predicting the behavior of these important chemical compounds. While this guide has outlined the key principles and methodologies, there remains a clear need for dedicated computational studies to provide a comprehensive and quantitative ranking of the relative stabilities of all trichloropropene isomers. Such research would be invaluable to synthetic chemists, environmental scientists, and regulatory bodies. Future work should focus on high-level ab initio and DFT calculations to generate a reliable and publicly accessible database of the thermodynamic properties of these and other halogenated alkenes.

References

  • Kharasch, M. S., Reinmuth, O., & Urry, W. H. (1947). Reactions of Atoms and Free Radicals in Solution. XI. The Addition of Bromotrichloromethane to Olefins. Journal of the American Chemical Society, 69(5), 1105–1110.
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  • Yousif, E., & Fadhil, A. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4987–4998. [Link]

  • Hudgens, J. W., & Gonzalez, C. A. (1998). Chlorination Chemistry. 3. Ab Initio Study of the Reaction of Chlorine Atom with Allene. The Journal of Physical Chemistry A, 102(24), 4648–4659. [Link]

  • Pasi, F., Lupi, D., & Vazart, F. (2021). Ab initio Calculation of Binding Energies of Interstellar Sulphur-Containing Species on Crystalline Water Ice Models. The Astrophysical Journal, 923(1), 10. [Link]

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  • Kim, K. H., Lee, Y. S., & Kim, H. L. (1999). Cl2O3 Isomer Stability via DFT. Journal of Molecular Structure: THEOCHEM, 460(1-3), 19–25.
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  • Filo. (2023, August 17). How many structural isomers are there of trichloropropane, C3H5Cl3. [Link]

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  • Zabel, F. (1991). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Berichte der Bunsengesellschaft für physikalische Chemie, 95(7), 893–899. [Link]

  • Balci, M. (2005). Ab initio calculation of electronic absorption spectra and ionization potentials of C3H3 radicals. John Wiley & Sons.
  • Al-Amri, I. (2017). Theoretical Study on the Structures and Stability of SiC3P Isomers. King Saud University.
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  • Casado-Sainz, P., et al. (2023). Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. De Gruyter.
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Methodological & Application

Application Notes and Protocols for the Utilization of 1,3,3-Trichloropropene as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chlorinated Alkenes in Agrochemicals

In the landscape of modern agricultural science, the synthesis of effective and targeted agrochemicals is paramount for ensuring global food security. Among the vast array of chemical building blocks, chlorinated alkenes serve as highly versatile and reactive intermediates. 1,3,3-Trichloropropene, along with its isomers such as 1,1,3-trichloropropene, represents a critical C3 scaffold for constructing complex heterocyclic systems that form the core of many widely used pesticides.[1] The strategic placement of chlorine atoms and the presence of a reactive double bond provide multiple avenues for chemical modification, leading to the development of potent active ingredients.

This technical guide provides an in-depth exploration of 1,3,3-trichloropropene and its related isomers as intermediates, with a primary focus on their application in the synthesis of high-value agrochemicals. We will delve into the fundamental synthesis of these precursors, provide detailed protocols for their conversion into key agrochemical moieties, and discuss their role in the production of globally significant insecticides. The causality behind experimental choices, safety protocols, and data-driven insights are emphasized to equip researchers and development professionals with a comprehensive understanding of this important chemical's utility.

Physicochemical Properties and Isomeric Considerations

The term "trichloropropene" can refer to several isomers. For the purpose of agrochemical synthesis, the most frequently utilized and documented isomer is 1,1,3-trichloropropene . It is often produced from the dehydrochlorination of 1,1,1,3-tetrachloropropane.[2][3] Understanding its physical and chemical properties is essential for its effective use in subsequent synthetic steps.

PropertyValueSource
Chemical Formula C₃H₃Cl₃PubChem[4]
Molecular Weight 145.41 g/mol PubChem[4]
Appearance Colorless liquidLookChem[1]
Boiling Point 131.55 °CLookChem[1]
Density ~1.367 g/mLLookChem[1]
Flash Point 48.9 °CLookChem[1]
Synonyms 3,3-Dichloroallyl chloride, 1,3,3-Trichloro-2-propenePubChem[4], LookChem[1]
CAS Number 2567-14-8LookChem[1]

Core Synthesis Protocol: Production of 1,1,3-Trichloropropene

A robust and scalable synthesis of 1,1,3-trichloropropene is the foundational step for its use as an agrochemical intermediate. The most common industrial method is the dehydrochlorination of 1,1,1,3-tetrachloropropane. This elimination reaction can be achieved under various conditions, including vapor-phase catalysis or liquid-phase heating.[2][3]

Protocol 1: Liquid-Phase Dehydrochlorination

This protocol is adapted from methodologies described in patent literature and is suitable for laboratory-scale synthesis.[2][3] The rationale for this approach is its relative simplicity and high selectivity without the need for a specialized catalytic reactor.

Objective: To synthesize 1,1,3-trichloropropene via the thermal dehydrochlorination of 1,1,1,3-tetrachloropropane.

Materials:

  • 1,1,1,3-tetrachloropropane

  • High-pressure reaction vessel (e.g., Parr reactor) or a sealed tube capable of withstanding moderate pressure

  • Heating mantle with temperature controller and stirring capabilities

  • Condenser and collection flask for distillation

  • Separatory funnel

  • Deionized water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Charge the high-pressure reaction vessel with a known quantity of 1,1,1,3-tetrachloropropane.

  • Sealing and Heating: Seal the vessel securely. Begin stirring and heat the contents to a temperature of at least 175°C.[2] The elevated temperature provides the necessary activation energy to induce the elimination of hydrogen chloride (HCl).

  • Reaction Monitoring: Maintain the reaction at 175°C for a minimum of one hour.[2] The reaction progress can be monitored by sampling and analysis via Gas Chromatography (GC), looking for the consumption of the starting material and the appearance of the 1,1,3-trichloropropene product peak.

  • Cooling and Depressurization: After the reaction is complete (typically >95% conversion), cool the vessel to room temperature.[2] Carefully vent the byproduct, HCl gas, into a suitable scrubber (e.g., a sodium hydroxide solution).

  • Workup and Purification:

    • Transfer the resulting organic product mixture to a separatory funnel.

    • Wash the mixture with deionized water to remove any remaining HCl and water-soluble impurities.[2]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • The crude 1,1,3-trichloropropene can be purified further by fractional distillation to achieve high purity.

Expected Outcome: This process can achieve a high conversion of 1,1,1,3-tetrachloropropane with good selectivity for 1,1,3-trichloropropene.[2]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 1,1,3-Trichloropropene start 1,1,1,3-Tetrachloropropane process Liquid-Phase Heating (≥175°C, ≥1 hr) start->process byproduct HCl (gas) process->byproduct Elimination product Crude 1,1,3-Trichloropropene process->product purification Aqueous Wash & Fractional Distillation product->purification final_product Pure 1,1,3-Trichloropropene purification->final_product

Caption: Liquid-phase synthesis of 1,1,3-trichloropropene.

Application in the Synthesis of Organophosphate Insecticides: The Chlorpyrifos Pathway

A prime example of the utility of chlorinated propene intermediates is in the multi-step synthesis of Chlorpyrifos, a widely used organophosphate insecticide.[5][6] The core of the Chlorpyrifos molecule is the 3,5,6-trichloro-2-pyridinol (TCPy) moiety. While direct cyclization of 1,3,3-trichloropropene derivatives is one potential route, a more established industrial method involves the synthesis of TCPy from tetrachloropyridine, which itself can be derived from chlorinated aliphatic precursors.[7][8]

Step 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCPy)

TCPy is the primary degradation product of Chlorpyrifos but is also its key precursor.[9][10] The following protocol describes its synthesis via the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine.

Objective: To synthesize 3,5,6-trichloro-2-pyridinol from 2,3,5,6-tetrachloropyridine.

Materials:

  • 2,3,5,6-tetrachloropyridine

  • Potassium hydroxide (KOH), 85% purity

  • Phase transfer catalyst (e.g., benzyltrimethylammonium chloride)

  • Deionized water

  • Three-necked flask with overhead stirrer and condenser

  • Autoclave or high-pressure reactor

Procedure:

  • Initial Hydrolysis:

    • In the three-necked flask, create a slurry of 2,3,5,6-tetrachloropyridine (0.2 mol) in deionized water (240 mL).[7]

    • Heat the mixture to 95°C with vigorous stirring.[7]

    • Slowly add a solution of potassium hydroxide (0.60 mol) while maintaining the temperature. Adjust the pH to between 9.5 and 10.[7] This step initiates a nucleophilic aromatic substitution, replacing one chlorine atom with a hydroxyl group.

    • Maintain stirring at 95°C for 30 minutes. Filter the hot solution to remove any insoluble impurities.[7]

  • Phase-Transfer Catalyzed Hydrolysis:

    • Transfer the filtrate to a high-pressure autoclave.

    • Add a catalytic amount of the phase transfer catalyst and a small amount of additional potassium hydroxide.[7] The catalyst is crucial for facilitating the reaction between the water-soluble hydroxide ions and the organic substrate.

    • Seal the autoclave and heat to 120°C with stirring for approximately 4 hours.[7]

  • Workup and Isolation:

    • After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the 3,5,6-trichloro-2-pyridinol product.

    • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Chlorpyrifos from TCPy

This final step involves the reaction of the sodium salt of TCPy with O,O-diethyl phosphorochloridothioate.[10]

Objective: To synthesize Chlorpyrifos by reacting 3,5,6-trichloro-2-pyridinol with O,O-diethyl phosphorochloridothioate.

Materials:

  • 3,5,6-trichloro-2-pyridinol (TCPy)

  • Sodium hydroxide or another suitable base

  • O,O-diethyl phosphorochloridothioate

  • An appropriate organic solvent (e.g., toluene, dimethylformamide)[10]

  • Reaction flask with stirrer, condenser, and dropping funnel

Procedure:

  • Formation of the Sodium Salt: Dissolve TCPy in the organic solvent within the reaction flask. Stoichiometrically add a base (e.g., sodium hydroxide) to form the sodium 3,5,6-trichloropyridin-2-olate salt.[5] This increases the nucleophilicity of the oxygen atom.

  • Condensation Reaction: While stirring, slowly add O,O-diethyl phosphorochloridothioate to the reaction mixture. The reaction is typically carried out at a controlled temperature.[8]

  • Reaction Completion and Workup: After the addition is complete, the reaction may be heated to ensure completion. Monitor by a suitable method like TLC or LC-MS.

  • Isolation: Once the reaction is complete, the mixture is cooled. The byproduct salt (e.g., NaCl) is removed by filtration or an aqueous wash. The organic solvent is then removed under reduced pressure to yield crude Chlorpyrifos, which can be further purified.

Overall Agrochemical Synthesis Pathway

G cluster_full_pathway Illustrative Pathway to Chlorpyrifos start Chlorinated Aliphatic Precursor (e.g., 1,1,3-Trichloropropene) intermediate1 Multi-Step Conversion & Cyclization start->intermediate1 Potential Route tcpy 3,5,6-Trichloro- 2-pyridinol (TCPy) react_salt Formation of Sodium Salt (Base) tcpy->react_salt final_reaction Condensation Reaction react_salt->final_reaction reagent O,O-diethyl phosphorochloridothioate reagent->final_reaction chlorpyrifos Chlorpyrifos final_reaction->chlorpyrifos

Caption: Synthesis pathway from a key intermediate to Chlorpyrifos.

Application as a Soil Fumigant

While complex synthesis is a major application, chlorinated propenes and related compounds are also used more directly as soil fumigants. Products like Telone™ contain 1,3-dichloropropene as a primary active ingredient.[11][12] 1,2,3-Trichloropropane is often present as a byproduct in the manufacturing of dichloropropene.[13][14] These fumigants are injected into the soil before planting to control nematodes and other soil-borne pests, creating a protective zone for developing root systems.[12][15]

Safety, Handling, and Storage

Working with chlorinated intermediates like 1,3,3-trichloropropene and its isomers requires strict adherence to safety protocols due to their hazardous nature.

GHS Hazard Classification (for 1,1,3-Trichloropropene): [4]

  • Flammable Liquid: Flammable liquid and vapor.[4]

  • Acute Toxicity: Harmful if swallowed.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

Handling Protocols:

  • Ventilation: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Ground all equipment to prevent static discharge.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and certain metals.[18][19]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[16]

  • The storage area should be designated for flammable liquids.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[19]

  • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[19]

  • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[19]

Conclusion

1,3,3-Trichloropropene and its isomers are undeniably valuable intermediates in the agrochemical sector. Their utility extends from direct application in soil fumigant formulations to serving as foundational scaffolds for synthesizing complex, high-potency insecticides like Chlorpyrifos. A thorough understanding of their synthesis, reaction pathways, and stringent handling requirements is essential for any researcher or institution involved in the development of new agricultural solutions. The protocols and data presented in this guide offer a framework for the safe and effective utilization of these versatile chemical building blocks, paving the way for innovation in crop protection.

References

  • 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI. Available at: [Link]

  • 1,1,3-Trichloropropene | C3H3Cl3 | CID 17378 - PubChem - NIH. Available at: [Link]

  • SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE - European Patent Office - EP 3699165 A1 - EPO. Available at: [Link]

  • JP2010229047A - Method for producing trichloropropene - Google Patents.
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  • New approach to processing of chlorine-containing wastes: Synthesis of 2,3-dichloropropene from 1,2,3-trichloropropane - ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Gas Chromatographic Analysis of 1,3,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1,3,3-Trichloropropene

1,3,3-Trichloropropene is a halogenated volatile organic compound (VOC) of significant interest to researchers, environmental scientists, and drug development professionals. Its presence in various matrices, from environmental samples to pharmaceutical process streams, necessitates robust and reliable analytical methods for its detection and quantification. As a chlorinated alkene, 1,3,3-trichloropropene can exist as geometric isomers, namely cis and trans forms, which may exhibit different toxicological and chemical properties. Therefore, a successful analytical method must not only detect the compound but also be capable of resolving these isomers.

This document provides a comprehensive guide to the analysis of 1,3,3-trichloropropene using gas chromatography (GC), detailing sample preparation protocols, chromatographic conditions, and detection methods. The methodologies presented are grounded in established principles of analytical chemistry and draw upon widely accepted protocols for the analysis of similar volatile halogenated hydrocarbons.

Physicochemical Properties and Isomeric Forms

Core Analytical Strategy: Gas Chromatography

Gas chromatography is the premier analytical technique for the separation and analysis of volatile and semi-volatile organic compounds. The choice of the stationary phase, temperature program, and detector are critical parameters that must be optimized for the specific analytes of interest.

Stationary Phase Selection: A Polarity-Driven Decision

The principle of "like dissolves like" is the cornerstone of stationary phase selection in gas chromatography. For halogenated hydrocarbons such as 1,3,3-trichloropropene, a mid-polarity stationary phase is often the most effective choice.

  • Rationale: A non-polar stationary phase may not provide sufficient selectivity to resolve the cis and trans isomers. Conversely, a highly polar phase may lead to excessive retention and peak broadening. A mid-polarity phase, such as one containing a percentage of cyanopropylphenyl groups, offers a balance of dispersive and dipole-dipole interactions necessary for the separation of these isomers.

  • Recommended Phases:

    • 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., Rtx-624, DB-624): This is a widely used stationary phase for the analysis of volatile organic compounds, including many chlorinated hydrocarbons, as specified in various EPA methods.[2]

    • 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane (e.g., Rtx-1301, DB-1301): This phase offers slightly higher polarity and can provide alternative selectivity for challenging separations.

Detection Systems: Sensitivity and Specificity

The choice of detector depends on the required sensitivity and the complexity of the sample matrix.

  • Mass Spectrometry (MS): This is the most powerful detector for the analysis of 1,3,3-trichloropropene. It provides both quantitative data and qualitative structural information, enabling confident peak identification.

    • Full Scan Mode: Useful for initial method development and for screening unknown samples.

    • Selected Ion Monitoring (SIM) Mode: Offers significantly enhanced sensitivity for trace-level analysis by monitoring only the characteristic ions of the target analytes. For trichloropropene isomers, key ions to monitor would likely include the molecular ion cluster and major fragment ions. Based on data for similar trichloropropene isomers, prominent ions are often observed around m/z 109 and 111.[1][3]

  • Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds and is a cost-effective alternative to MS for routine quantitative analysis when the sample matrix is relatively clean and isomer confirmation is not the primary objective.

Experimental Protocols

The following protocols provide a starting point for the analysis of 1,3,3-trichloropropene in various matrices. It is essential to validate the chosen method for the specific application and matrix to ensure data quality.

Protocol 1: Analysis of 1,3,3-Trichloropropene in Water Samples

This protocol is based on the principles of purge and trap gas chromatography-mass spectrometry (P&T-GC/MS), a technique widely used for the analysis of volatile organic compounds in aqueous matrices as outlined in EPA methods 524.2 and 8260C.[4][5]

Sample Preparation: Purge and Trap (P&T)

  • Sample Collection: Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with PTFE-lined septa. Ensure no headspace (air bubbles) is present. If the water is chlorinated, add a quenching agent such as sodium thiosulfate to the vials before sample collection.

  • Purging: Place a known volume of the water sample (typically 5-25 mL) into the purging vessel of the P&T system.

  • Analyte Trapping: Purge the sample with an inert gas (e.g., helium or nitrogen) for a specified time (e.g., 11 minutes). The volatile 1,3,3-trichloropropene isomers are stripped from the water and carried to a sorbent trap.

  • Desorption: After purging, rapidly heat the trap to desorb the trapped analytes onto the gas chromatographic column.

GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 7890A GC with 5975C MS or equivalent
Column Rtx-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless, operated in splitless mode for 1 minute
Inlet Temperature 220°C
Oven Program 40°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 2 min
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for identification, SIM for quantification
SIM Ions To be determined from the mass spectrum of 1,3,3-trichloropropene standards
Protocol 2: Analysis of 1,3,3-Trichloropropene in Soil and Solid Samples

This protocol utilizes solvent extraction followed by GC-MS analysis, a common approach for volatile organic compounds in solid matrices.

Sample Preparation: Methanol Extraction

  • Sample Collection: Collect soil or solid samples in appropriate containers and store at 4°C.

  • Extraction: Weigh a representative portion of the sample (e.g., 5-10 g) into a vial. Add a known volume of methanol (e.g., 10 mL).

  • Agitation: Vigorously shake or vortex the vial for a specified time (e.g., 2 minutes) to ensure efficient extraction of the analytes into the methanol.

  • Sedimentation: Allow the solid particles to settle.

  • Dilution (if necessary): If high concentrations of the analytes are expected, dilute an aliquot of the methanol extract with additional methanol.

  • Injection: Inject a small volume (e.g., 1 µL) of the methanol extract into the GC-MS system.

GC-MS Parameters

The GC-MS parameters would be similar to those described in Protocol 1. The oven temperature program may need to be adjusted to ensure the solvent (methanol) does not interfere with the early eluting peaks. A slightly higher initial oven temperature or a faster initial ramp rate may be beneficial.

Protocol 3: Analysis of 1,3,3-Trichloropropene in Biological Tissues

This protocol is an adaptation of methods used for the analysis of other volatile halogenated hydrocarbons in biological matrices.

Sample Preparation: Homogenization and Solvent Extraction

  • Sample Collection: Obtain tissue samples and immediately freeze them to prevent analyte loss.

  • Homogenization: Weigh a portion of the frozen tissue (e.g., 1 g) and homogenize it in a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard.

  • Centrifugation: Centrifuge the homogenate to separate the organic solvent layer from the tissue debris.

  • Extraction (repeated): Repeat the extraction of the tissue pellet with fresh solvent to ensure complete recovery of the analytes.

  • Combine and Concentrate: Combine the organic extracts and, if necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

GC-MS Parameters

The GC-MS parameters would be similar to those in Protocol 1, with potential adjustments to the injection and oven temperature program to account for the solvent and potential matrix components.

Data Analysis and Quality Control

  • Identification: The identification of 1,3,3-trichloropropene isomers should be based on a comparison of their retention times and mass spectra with those of authentic reference standards.

  • Quantification: Quantification is typically performed using an internal standard method. A suitable internal standard would be a structurally similar compound that is not present in the samples, such as a deuterated analog or another chlorinated hydrocarbon with a different retention time.

  • Calibration: A multi-point calibration curve should be generated using standards of known concentrations to establish the linear range of the method.

  • Quality Control: Regular analysis of blanks, spiked samples, and certified reference materials is essential to ensure the accuracy and precision of the data.

Workflow and Logic Diagram

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample Sample Collection (Water, Soil, Tissue) prep_water Purge and Trap (Protocol 1) sample->prep_water Water Matrix prep_soil Methanol Extraction (Protocol 2) sample->prep_soil Solid Matrix prep_tissue Homogenization & Solvent Extraction (Protocol 3) sample->prep_tissue Biological Matrix extract Analyte Extract prep_water->extract prep_soil->extract prep_tissue->extract gc_ms Gas Chromatography- Mass Spectrometry extract->gc_ms Injection separation Chromatographic Separation of cis/trans Isomers gc_ms->separation detection Detection (Full Scan/SIM) separation->detection data_acq Data Acquisition detection->data_acq identification Peak Identification (Retention Time & Mass Spectrum) data_acq->identification quantification Quantification (Internal Standard) identification->quantification report Final Report quantification->report

Caption: Analytical workflow for 1,3,3-trichloropropene analysis.

Conclusion

The gas chromatographic methods outlined in this document provide a robust framework for the analysis of 1,3,3-trichloropropene in a variety of matrices. The key to a successful analysis lies in the careful selection of the GC stationary phase to ensure the resolution of the cis and trans isomers, coupled with a sensitive and specific detector such as a mass spectrometer. The provided protocols for sample preparation are based on established and widely accepted techniques for volatile organic compounds. As with any analytical method, proper validation and ongoing quality control are paramount to generating reliable and defensible data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17378, 1,1,3-Trichloropropene. [Link]

  • ChemBK. 1,2,3-Trichloropropene (cis- and trans- mixture). [Link]

  • Wikipedia. 1,1,3-Trichloropropene. [Link]

  • Wikipedia. 1,2,3-Trichloropropane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16690, 1-Propene, 3,3,3-trichloro-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117819, 1-Propene, 1,3,3-trichloro-. [Link]

  • Talanta. A rapid method to determine 1,3-dichloropropene (1,3-d) by gas chromatography ion trap. [Link]

  • Postnova Analytics. Agilent J&W GC Column Selection Guide. [Link]

  • ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]

  • U.S. Environmental Protection Agency. Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). [Link]

  • PubMed. Chlorinated volatile organic compounds (Cl-VOCs) in environment - sources, potential human health impacts, and current remediation technologies. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Dichloropropenes. [Link]

  • PubMed. Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. [Link]

  • U.S. Environmental Protection Agency. Behavior and Determination of Volatile Organic Compounds in Soil, A Literature Review. [Link]

  • MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

  • ChemBK. 1,2,3-Trichloropropene (cis- and trans- mixture). [Link]

  • Phenomenex. Types of stationary phases in gas chromatography. [Link]

  • NIST. trans-1-Chloropropene. [Link]

  • Agilent. Volatile Organic Compounds (VOCs) Analysis in Soil. [Link]

  • U.S. Environmental Protection Agency. Chapter 6 (1,3-Dichloropropene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • U.S. Environmental Protection Agency. Method 5000: Sample Preparation for Volatile Organic Compounds. [Link]

  • Restek. Guide to GC Column Selection and Optimizing Separations. [Link]

  • Taylor & Francis Online. Development of an environmentally friendly methodological approach to determine chlorinated hydrocarbons and chlorobenzenes in soils. [Link]

  • INCHEM. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993). [Link]

  • LCGC International. Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. [Link]

  • Linde Gas. SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of 1,3,3-Trichloropropene During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of 1,3,3-trichloropropene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive haloalkene in their work. The inherent reactivity of 1,3,3-trichloropropene, particularly its tendency to undergo spontaneous polymerization, presents significant challenges for safe and effective long-term storage. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and purity of your material.

I. Understanding the Challenge: The Polymerization of 1,3,3-Trichloropropene

1,3,3-Trichloropropene is a valuable intermediate in organic synthesis. However, its carbon-carbon double bond, activated by the presence of electron-withdrawing chlorine atoms, makes it susceptible to addition reactions, including polymerization. This process is typically initiated by free radicals, which can be generated by exposure to heat, light, or contaminants.

The Mechanism: Free Radical Polymerization

The polymerization of 1,3,3-trichloropropene proceeds via a classic free-radical chain-growth mechanism, which can be broken down into three key stages:

  • Initiation: The process begins with the formation of a free radical, often from an impurity or exposure to an energy source like UV light or heat. This radical then attacks the double bond of a 1,3,3-trichloropropene monomer, creating a new, larger radical.[1][2]

  • Propagation: The newly formed radical reacts with another monomer, and this process repeats, rapidly extending the polymer chain.[1][2]

  • Termination: The chain reaction eventually stops when two radicals combine or through other termination pathways.[1][2]

The resulting polymer is an undesirable, often solid or highly viscous, material that can render the 1,3,3-trichloropropene unusable and create significant safety hazards due to potential pressure buildup in sealed containers.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 1,3,3-trichloropropene.

Q1: What are the initial signs of polymerization in my 1,3,3-trichloropropene sample?

A1: The first indicators of polymerization are often visual. You may observe an increase in the viscosity of the liquid. As the process progresses, you might see the formation of a hazy or cloudy appearance, and eventually, the development of solid precipitates or a gel-like substance. A noticeable change in color can also be an early warning sign.

Q2: I received a shipment of 1,3,3-trichloropropene. How should I store it to prevent polymerization?

A2: Proper storage is critical. Upon receipt, the material should be stored in a cool, dark, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents, bases, and finely powdered metals.[3][4][5] The container should be tightly sealed to prevent exposure to air and moisture.[3][4] For long-term storage, refrigeration is recommended.

Q3: Are there chemical inhibitors that can be added to prevent polymerization?

A3: Yes, the addition of polymerization inhibitors is a standard and highly effective practice. These compounds work by scavenging free radicals, thereby interrupting the chain reaction.[1][6] Common inhibitors for unsaturated monomers include phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[6] The choice and concentration of the inhibitor are crucial and depend on the desired storage duration and conditions.

Q4: Can I distill 1,3,3-trichloropropene to remove polymer buildup?

A4: While distillation can be used to purify many reagents, it must be approached with extreme caution for compounds prone to polymerization. Heating during distillation can accelerate the polymerization process, potentially leading to a runaway reaction. If distillation is necessary, it should be performed under reduced pressure to lower the boiling point and in the presence of a suitable polymerization inhibitor. Continuous monitoring of the distillation process is essential.

Q5: What are the primary safety concerns associated with uncontrolled polymerization?

A5: Uncontrolled polymerization is an exothermic process, meaning it releases heat. In a sealed container, the combination of heat and the potential for gas evolution can lead to a dangerous increase in pressure, posing a risk of container rupture and explosion.[7] Additionally, the resulting polymer can be difficult and hazardous to remove from glassware and equipment.

III. Troubleshooting Guide: Addressing Polymerization Issues

This guide provides a systematic approach to identifying and resolving issues related to the polymerization of 1,3,3-trichloropropene.

Problem: Increased Viscosity and/or Precipitate Formation

Root Cause Analysis:

  • Inadequate Storage Conditions: Exposure to elevated temperatures or light.

  • Contamination: Presence of impurities that can initiate polymerization.

  • Depletion of Inhibitor: The initial inhibitor has been consumed over time.

Immediate Actions:

  • Isolate the Container: Safely move the container to a cool, well-ventilated area away from other chemicals.

  • Do Not Heat: Avoid any application of heat, as this will likely exacerbate the polymerization.

  • Vent if Necessary (with extreme caution): If the container shows signs of pressure buildup (e.g., bulging), consult your institution's safety protocols for safely venting volatile and potentially hazardous materials.

Corrective and Preventive Actions:

  • Short-Term Solution: If the material is still mostly liquid, consider adding a fresh solution of a suitable inhibitor (see Protocol 1) to quench the ongoing polymerization.

  • Long-Term Prevention: Review and revise your storage procedures. Ensure all new and existing stock of 1,3,3-trichloropropene is stored under the recommended conditions and is properly inhibited. Implement a "first-in, first-out" inventory system to avoid prolonged storage.

Diagram: Troubleshooting Flowchart for Polymerization Issues

G start Problem Identified: Increased Viscosity or Precipitate check_storage Review Storage Conditions: Temp, Light, Contaminants? start->check_storage check_inhibitor Assess Inhibitor Status: Age of sample, known concentration? start->check_inhibitor immediate_actions Immediate Actions: Isolate, Cool, Do Not Heat check_storage->immediate_actions check_inhibitor->immediate_actions vent Caution: Vent if Pressurized (Follow Safety Protocols) immediate_actions->vent add_inhibitor Short-Term Solution: Add Fresh Inhibitor Solution (See Protocol 1) immediate_actions->add_inhibitor If mostly liquid dispose If Heavily Polymerized: Dispose as Hazardous Waste immediate_actions->dispose If solid/gel review_procedures Long-Term Prevention: Revise Storage & Handling Protocols add_inhibitor->review_procedures dispose->review_procedures

Caption: Troubleshooting workflow for addressing 1,3,3-trichloropropene polymerization.

IV. Experimental Protocols

Protocol 1: Procedure for Adding Inhibitors to 1,3,3-Trichloropropene for Long-Term Storage

This protocol outlines the steps for preparing and adding a stock solution of a polymerization inhibitor to 1,3,3-trichloropropene.

Materials:

  • 1,3,3-Trichloropropene

  • Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ)

  • Anhydrous solvent compatible with the subsequent reaction (e.g., dichloromethane, if appropriate)

  • Volumetric flasks and pipettes

  • Nitrogen or Argon gas supply

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Prepare Inhibitor Stock Solution:

    • In a fume hood, accurately weigh a small amount of the chosen inhibitor (e.g., 100 mg of HQ).

    • Dissolve the inhibitor in a minimal amount of the anhydrous solvent in a volumetric flask to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the inhibitor is fully dissolved.

  • Inert Atmosphere:

    • Before opening the container of 1,3,3-trichloropropene, flush the headspace with an inert gas (Nitrogen or Argon) to displace any oxygen, which can contribute to radical formation.

  • Addition of Inhibitor:

    • Using a calibrated pipette, add the required volume of the inhibitor stock solution to the 1,3,3-trichloropropene to achieve the desired final concentration. A typical target concentration for effective inhibition is 100-200 ppm.

    • Calculation Example: To achieve a 100 ppm concentration in 100 g of 1,3,3-trichloropropene, you would need to add 10 mg of the inhibitor. If your stock solution is 10 mg/mL, you would add 1.0 mL.

  • Mixing and Storage:

    • Gently swirl the container to ensure thorough mixing of the inhibitor.

    • Seal the container tightly, preferably with a cap having a PTFE liner.

    • Label the container clearly, indicating the identity of the inhibitor and its concentration.

    • Store the inhibited 1,3,3-trichloropropene in a cool, dark, and well-ventilated location as previously described.[3][4]

Diagram: Polymerization Inhibition Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator (e.g., Heat, Light) R_dot R• (Free Radical) I->R_dot M Monomer (C3H3Cl3) R_dot->M RM_dot RM• M->RM_dot M2 Monomer RM_dot->M2 RMn_dot RMn• M2->RMn_dot Inhibitor Inhibitor (e.g., HQ) Inactive Inactive Product Inhibitor->Inactive RMn_dot_inhib RMn• RMn_dot_inhib->Inhibitor

Caption: The role of an inhibitor in terminating the free radical polymerization chain.

V. Data Summary

The following table provides a general guideline for the selection and use of common polymerization inhibitors for chlorinated alkenes.

InhibitorTypical Concentration (ppm)Mechanism of ActionKey Considerations
Hydroquinone (HQ) 100 - 250Radical ScavengerCan be removed by an alkali wash. May discolor the monomer slightly.
4-Methoxyphenol (MEHQ) 50 - 200Radical ScavengerOften preferred due to lower toxicity compared to HQ. Removable by alkali wash.
Butylated Hydroxytoluene (BHT) 200 - 500Radical ScavengerMore volatile than HQ or MEHQ, which can be a consideration for distillations.

VI. References

  • Agilent Technologies. (2019). 1,2,3-Trichloropropane Standard Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1,2,3-Trichloropropane Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17378, 1,1,3-Trichloropropene. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Skinner, W. A., Bishop, E., Tieszen, D., & Johnston, J. D. (1959). A SYNTHESIS OF 3,3,3-TRICHLORO-1,2-EPOXYPROPANE FROM THE TETRAHALOPROPANE DERIVED FROM A CARBON TETRAHALIDE AND ETHYLENE. Canadian Journal of Chemistry, 37(8), 1393-1397.

  • Canadian Science Publishing. (n.d.). A SYNTHESIS OF 3,3,3-TRICHLORO-1,2-EPOXYPROPANE FROM THE TETRAHALOPROPANE DERIVED FROM A CARBON TETRAHALIDE AND ETHYLENE. Retrieved from [Link]

  • Google Patents. (n.d.). US6566467B1 - Inhibitor composition for chloroprene polymerization. Retrieved from

  • ChemistryConnected. (2022, May 7). Free Radical Halogenation [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 1). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Retrieved from [Link]

  • FuseSchool - Global Education. (2014, August 10). Polymerisation of propene & chloroethene | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Pure. (2004). Olefin copolymerization via controlled radical polymerization : an insight. Retrieved from [Link]

  • Organic Chemistry. (n.d.). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 7). Free Radical Polymerization. Retrieved from [Link]

  • NPTEL. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

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Technical Support Center: Catalyst Deactivation in 1,3,3-Trichloropropene Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and professionals engaged in the synthesis of 1,3,3-trichloropropene. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during this process: catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and mitigate these issues effectively, ensuring the efficiency and reproducibility of your experiments.

The synthesis of 1,3,3-trichloropropene, primarily through the dehydrochlorination of 1,1,1,3-tetrachloropropane (HCC-250fb), relies heavily on the performance of Lewis acid catalysts, with ferric chloride (FeCl₃) being a common choice.[1][2][3] The longevity and stability of these catalysts are paramount for achieving high yield and selectivity. This document is structured in a question-and-answer format to directly address the specific problems you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding catalyst deactivation in this specific synthesis.

Q1: What are the primary signs of catalyst deactivation in my 1,3,3-trichloropropene synthesis?

A1: The most common indicators of catalyst deactivation include:

  • A noticeable decrease in the conversion rate of 1,1,1,3-tetrachloropropane.

  • A decline in selectivity towards the desired 1,3,3-trichloropropene isomer, often accompanied by an increase in byproducts.

  • An increase in the formation of high-boiling point compounds or tar-like substances.[1]

  • In fixed-bed reactors, you may observe an increased pressure drop across the catalyst bed.[4]

  • Changes in the reaction temperature profile, which may indicate altered reaction kinetics or heat transfer properties due to fouling.

Q2: What are the most common mechanisms of catalyst deactivation in this process?

A2: Catalyst deactivation is generally categorized into three main types: chemical, thermal, and mechanical.[4] For the dehydrochlorination of chlorinated alkanes, the following are most prevalent:

  • Coking or Fouling: This is the deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface and within its pore structure.[5][6] These deposits physically block the active sites, preventing reactants from accessing them.

  • Chemical Poisoning: This occurs when impurities in the feedstock or reaction intermediates strongly chemisorb onto the catalyst's active sites, rendering them inactive.[4][7] Common poisons can include compounds containing sulfur or certain metals.[5][8]

  • Thermal Degradation (Sintering): Exposure to excessively high temperatures can cause the microscopic crystallites of the catalyst to agglomerate.[5][9] This process reduces the active surface area, leading to an irreversible loss of activity.

Q3: Can the catalyst (e.g., FeCl₃) be regenerated? If so, how?

A3: Yes, regeneration is often possible, but the method depends on the deactivation mechanism.

  • For Coking/Fouling: The most common method is a controlled burnout of the carbonaceous deposits. This is typically achieved by passing a hot, oxygen-containing gas (like air diluted with nitrogen) over the catalyst.[9][10] It is critical to carefully control the temperature during this process to avoid thermal damage to the catalyst.

  • For Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by treating the catalyst at a high temperature under an inert gas flow or by a specific chemical wash. However, poisoning is often irreversible.[4]

Section 2: Troubleshooting Guide: Scenarios & Solutions

This section provides a systematic approach to diagnosing and resolving specific deactivation problems.

Scenario 1: Rapid Decrease in Conversion Rate

Problem: You observe a sharp drop in the conversion of 1,1,1,3-tetrachloropropane within the first few hours of the experiment. Selectivity remains relatively stable initially.

Potential Cause: This pattern often points to catalyst poisoning . A contaminant in your feedstock is likely binding strongly to the active sites.

Troubleshooting & Mitigation Protocol:

  • Feedstock Analysis (Step 1):

    • Action: Analyze your 1,1,1,3-tetrachloropropane feedstock using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities. Pay close attention to sulfur-containing compounds, water content, and any residual solvents or reactants from previous synthesis steps.

    • Causality: Impurities, even at ppm levels, can act as potent poisons. Sulfur, for instance, can strongly chemisorb on metal halide catalysts, blocking the active sites required for the dehydrochlorination reaction.[8]

  • Feedstock Purification (Step 2):

    • Action: If impurities are detected, purify the feedstock. This can be achieved through distillation, passing it through an adsorbent bed (e.g., activated alumina or molecular sieves), or a chemical wash, depending on the nature of the contaminant.

    • Causality: Removing the poison before it enters the reactor is the most effective way to prevent this mode of deactivation.[5]

  • Catalyst Guard Bed (Step 3):

    • Action: Consider installing a small, sacrificial "guard bed" of catalyst or a suitable adsorbent material upstream of the main reactor.

    • Causality: The guard bed will preferentially adsorb the poisons, protecting the main catalyst bed and extending its operational life.

Scenario 2: Gradual Decline in Selectivity & Increase in Byproducts

Problem: Over an extended period, the conversion rate decreases slowly, but you notice a significant increase in high-boiling point compounds and a corresponding drop in selectivity for 1,3,3-trichloropropene.

Potential Cause: This is a classic symptom of coking or fouling . Side reactions, such as polymerization or condensation of reactants or products, are likely forming heavy molecules that deposit on the catalyst.

Troubleshooting & Mitigation Protocol:

  • Reaction Condition Optimization (Step 1):

    • Action: Review and optimize your reaction temperature. While higher temperatures increase reaction rates, they can also accelerate the side reactions that lead to coke formation.[6] The typical temperature range for this reaction is 80°C to 130°C.[3]

    • Causality: Finding the optimal temperature balances the desired reaction rate with the suppression of unwanted coke-forming pathways.

  • Process Modification - Water Addition (Step 2):

    • Action: Based on established patents, consider the controlled addition of a water source to the reaction system. This can be H₂O itself or a hydrated metal halide.[1]

    • Causality: For FeCl₃-catalyzed dehydrochlorination, water has been shown to inhibit the formation of high-boiling byproducts like pentachlorocyclohexene, thereby improving selectivity to 1,3,3-trichloropropene and reducing catalyst fouling.[1]

  • Catalyst Regeneration (Step 3):

    • Action: Once the run is complete, regenerate the coked catalyst. A common procedure involves an oxidative treatment.

    • Experimental Protocol: Oxidative Regeneration

      • Purge the reactor with an inert gas (e.g., Nitrogen) to remove all residual organics.

      • Slowly introduce a stream of diluted air (e.g., 2-5% O₂ in N₂) into the reactor.

      • Gradually increase the temperature to a target between 250°C and 400°C. Monitor the reactor outlet for CO₂ and CO to track the coke burnout. Crucially, ensure the temperature does not exceed the catalyst's thermal stability limit to prevent sintering. [9]

      • Hold at the target temperature until CO₂/CO production ceases, indicating all coke has been removed.

      • Cool the reactor under an inert gas stream.

Data & Visualization

Table 1: Typical Operating Conditions for 1,1,1,3-Tetrachloropropane Dehydrochlorination

ParameterValueReference
CatalystFerric Chloride (FeCl₃)[1][2]
Temperature80°C - 130°C[3]
Pressure50 - 760 mm Hg (Vacuum to Ambient)[3]
Catalyst Loading50 - 5000 ppmw (relative to reactant)[3]
Residence Time0.5 - 8 hours[3]

Diagram 1: General Catalyst Deactivation Mechanisms

This diagram illustrates the primary ways a catalyst loses activity.

DeactivationMechanisms cluster_catalyst Catalyst Particle cluster_mechanisms AS1 Active Site AS2 Active Site AS4 Active Site AS2->AS4 AS3 Active Site Poison Poison (e.g., Sulfur) Poison->AS1 Poisoning (Blocks Site) Coke Coke Deposit Coke->AS3 Fouling/Coking (Masks Surface) Sintering High Temp. Sintering->AS2 Sintering (Loss of Surface Area) Sintering->AS4 Sintering (Loss of Surface Area)

Caption: Key mechanisms of catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

This flowchart provides a logical path for diagnosing performance issues.

TroubleshootingWorkflow Start Performance Drop Observed (Lower Conversion/Selectivity) CheckPattern Analyze Deactivation Pattern Start->CheckPattern Rapid Rapid/Abrupt Drop CheckPattern->Rapid Rapid Gradual Gradual/Slow Decline CheckPattern->Gradual Gradual Poisoning Suspect: Poisoning Rapid->Poisoning Fouling Suspect: Coking/Fouling Gradual->Fouling AnalyzeFeed Action: Analyze Feedstock for Impurities (GC-MS) Poisoning->AnalyzeFeed OptimizeTemp Action: Review & Optimize Reaction Temperature Fouling->OptimizeTemp PurifyFeed Solution: Purify Feedstock or Use Guard Bed AnalyzeFeed->PurifyFeed Regenerate Solution: Perform Oxidative Regeneration of Catalyst OptimizeTemp->Regenerate

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
  • ResearchGate. (2015). Regeneration of H3PW12O40 catalyst in the direct preparation of dichloropropanol (DCP) from glycerol and hydrochloric acid gas.
  • Google Patents. (2014). US8877991B2 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene.
  • Applied Catalysts. (2024). Challenges in Catalyst Regeneration and How to Overcome Them.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • MDPI. (2021). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
  • Refining Community. (n.d.). Troubleshooting Catalyst Losses in the FCC Unit.
  • ChemCatBio. (2021). Catalyst deactivation challenges in FCC and how to prevent them.
  • DTIC. (1974). Contamination Effects on Catalyst Life.
  • YouTube. (2020). Lec 13 Catalyst deactivation.
  • MDPI. (2018). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor.
  • Google Patents. (2019). US20190202759A1 - Processes for the dehydrochlorination of a chlorinated alkane.
  • Google Patents. (2014). WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,3,3-Trichloropropene Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the detection and quantification of 1,3,3-trichloropropene. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the critical aspects of method selection, the rationale behind experimental design, and a detailed comparison of analytical approaches. We will establish a self-validating system grounded in authoritative regulatory standards, ensuring the generation of reliable and defensible data.

Introduction: The Analytical Challenge of 1,3,3-Trichloropropene

1,3,3-Trichloropropene is a halogenated organic compound whose presence as a potential industrial byproduct, environmental contaminant, or impurity in chemical synthesis necessitates robust and reliable analytical detection methods. Its volatile nature makes it a prime candidate for analysis by Gas Chromatography (GC), while the need for definitive identification and sensitive quantification points toward Mass Spectrometry (MS) as the detector of choice.[1][2]

The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended purpose.[3][4] This guide will compare two powerful GC-MS techniques—Full Scan and Selected Ion Monitoring (SIM)—within the validation framework of internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA).

Foundational Technique: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

For volatile organic compounds (VOCs) like 1,3,3-trichloropropene in aqueous or solid matrices, direct injection into a GC is often not feasible due to low concentrations and matrix interference. Purge and Trap (P&T) is the industry-standard sample introduction technique to overcome these challenges.[2][5][6]

The Causality Behind P&T-GC-MS:

  • Why Purge? An inert gas (like helium or nitrogen) is bubbled through the sample. The volatility of 1,3,3-trichloropropene causes it to partition from the sample matrix into the gas phase. This is a critical concentration step, moving the analyte from a large sample volume into a small, manageable gas stream.

  • Why Trap? The gas stream is passed through a trap containing adsorbent materials. These materials are selected to retain the target analyte while allowing the purge gas and water vapor to pass through. This effectively isolates and concentrates the analyte.

  • Why Desorb and Inject? The trap is rapidly heated, causing the 1,3,3-trichloropropene to be released (desorbed) into the GC carrier gas stream and onto the analytical column for separation and subsequent detection by the mass spectrometer.

P_T_GC_MS_Workflow cluster_PT Purge and Trap System cluster_GCMS GC-MS System Sample Aqueous/Solid Sample (with 1,3,3-Trichloropropene) Purge Purge with Inert Gas (He/N2) Sample->Purge Analyte partitions to gas phase Trap Adsorbent Trap Purge->Trap Analyte is concentrated Desorb Thermal Desorption Trap->Desorb Analyte is released GC Gas Chromatography (Separation) Desorb->GC Injection MS Mass Spectrometry (Detection) GC->MS Elution Data Data System (Analysis) MS->Data Signal

P&T-GC-MS experimental workflow.

Method Comparison: Full Scan vs. Selected Ion Monitoring (SIM)

The choice of MS detection mode is a critical decision that directly impacts method sensitivity and specificity.

  • Full Scan Mode: In this mode, the mass spectrometer scans across a wide range of mass-to-charge ratios (m/z), generating a complete mass spectrum for every point in the chromatogram.

    • Expertise: This is the gold standard for qualitative analysis and initial method development. It provides structural information that can be used to definitively identify 1,3,3-trichloropropene and any co-eluting impurities by comparing the acquired spectrum to a reference library. Its weakness is sensitivity; the detector's time is divided across many masses, reducing the signal intensity for any single one.

  • Selected Ion Monitoring (SIM) Mode: Here, the mass spectrometer is programmed to "watch" only a few specific, characteristic ions of 1,3,3-trichloropropene.[5][7]

    • Expertise: By focusing all its measurement time on just the ions of interest, the instrument achieves a dramatic increase in signal-to-noise ratio. This is the preferred mode for trace-level quantification, as it can lower detection limits by an order of magnitude or more compared to Full Scan.[7] The trade-off is the loss of complete spectral information, making it less powerful for identifying unknown compounds.

Table 1: Comparison of Full Scan and SIM Detection Modes

ParameterFull Scan ModeSelected Ion Monitoring (SIM) ModeRationale for Choice
Sensitivity LowerSignificantly HigherChoose SIM for trace analysis (e.g., ppt levels in drinking water).[5][7]
Specificity High (with library matching)Very High (for the target analyte)SIM is highly specific but can be susceptible to interferences if another compound shares the target ions and retention time.
Qualitative Power ExcellentLimitedUse Full Scan for method development, impurity profiling, and confirmation of identity.
Primary Use Case Analyte Identification, High-Concentration AssaysTrace-Level QuantificationThe required reporting level dictates the mode. Low regulatory limits often mandate SIM.
Regulatory View Often required for initial identification.Widely accepted for quantification (e.g., EPA Method 524.3).[7]

A Framework for Method Validation

A robust validation protocol demonstrates that an analytical procedure is reliable, reproducible, and fit for its intended purpose.[4] The core validation characteristics are defined by guidelines like ICH Q2(R1).[3][8]

Validation_Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->Precision LOD->LOQ

Key validation parameters for an analytical method.

Executing the Validation Protocol: A Step-by-Step Guide

The following sections provide a self-validating protocol. Each step is designed not just to be followed, but to generate data that proves the method's performance.

Specificity

Causality: The purpose is to prove that the signal you measure comes solely from 1,3,3-trichloropropene and not from the sample matrix or other closely related compounds. An analytical procedure must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4]

Experimental Protocol:

  • Analyze a sample of the matrix blank (e.g., reagent water) to ensure no interfering peaks are present at the retention time of 1,3,3-trichloropropene.

  • Analyze the matrix blank fortified with likely interferents or impurities (if known) to demonstrate separation.

  • Analyze the matrix blank fortified with 1,3,3-trichloropropene to establish its retention time and response.

  • For SIM: Confirm that non-target compounds do not produce a signal in the selected ion channels.

  • For Full Scan: Compare the mass spectrum of the peak in the spiked sample to a reference spectrum to confirm identity.

Acceptance Criteria: No significant interfering peaks at the retention time of the analyte in the blank matrix. Peak purity analysis (if using a diode-array detector or advanced MS software) should pass.

Linearity and Range

Causality: This demonstrates a direct, proportional relationship between the concentration of 1,3,3-trichloropropene and the instrument's response. This relationship is the foundation of quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[3][8]

Experimental Protocol:

  • Prepare a stock solution of 1,3,3-trichloropropene in a suitable solvent (e.g., methanol).

  • From the stock, prepare a series of at least five to seven calibration standards by spiking the analyte into the matrix blank.[3] The concentration range should bracket the expected concentrations of unknown samples, for example, from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Analyze each calibration standard in triplicate.

  • Construct a calibration curve by plotting the average peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis to obtain the regression equation (y = mx + c) and the coefficient of determination (r²).

Table 2: Example Linearity Data

Concentration (ng/L)Mean Peak AreaStd. Dev.
5.0 (LOQ)1,55095
10.03,120150
25.07,800310
50.015,500550
100.030,900980
150.046,0001450
Linear Regression Result Acceptance Criteria
y = 305x + 50
0.9992≥ 0.995
Accuracy (Trueness)

Causality: Accuracy measures the closeness of your experimental result to the true value. It is a measure of systematic error. Accuracy is typically determined by analyzing samples with a known concentration and comparing the measured value to the true value.

Experimental Protocol:

  • Prepare samples by spiking a known amount of 1,3,3-trichloropropene into the matrix at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.[8] A common approach is 80%, 100%, and 120% of the target concentration.

  • Prepare at least three replicates for each level.

  • Analyze the samples and calculate the concentration using the validated linear regression equation.

  • Express the accuracy as a percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Table 3: Example Accuracy Data

Spiked Conc. (ng/L)Replicate 1 (ng/L)Replicate 2 (ng/L)Replicate 3 (ng/L)Mean Recovery (%)%RSD
20.019.420.219.899.0%2.0%
50.051.549.850.9101.4%1.7%
120.0118.9122.1120.5100.4%1.3%
Acceptance Criteria e.g., 80-120%≤ 15%
Precision

Causality: Precision measures the random error of a method. It is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: The precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of data.

Table 4: Example Precision Data

ParameterConcentration (ng/L)Mean Result (ng/L)%RSDAcceptance Criteria
Repeatability 50.050.82.5%≤ 15%
Intermediate Precision 50.051.23.1%≤ 20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: This can be determined in several ways, most commonly based on the standard deviation of the response and the slope of the calibration curve.

  • Analyze a series of at least seven replicates of a matrix blank.

  • Calculate the standard deviation of the blank responses (σ).

  • Analyze a low-level standard to determine the slope (S) of the calibration curve.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • The calculated LOQ should be confirmed by analyzing a standard at that concentration and demonstrating acceptable accuracy and precision.

Table 5: Example LOD & LOQ Results

ParameterResult (ng/L)Basis of Calculation
LOD 1.53.3 * (σ / S)
LOQ 5.010 * (σ / S)
Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., GC initial oven temperature, purge flow rate, desorb time).

  • For each parameter, make a small, deliberate change (e.g., GC temp ±2°C, flow rate ±5%).

  • Analyze a standard under these modified conditions and compare the results (e.g., peak area, retention time) to those obtained under normal conditions.

Acceptance Criteria: The results should not be significantly impacted by the variations. For example, the %RSD of the results under all conditions should remain within acceptable limits (e.g., ≤ 20%).

Conclusion: Selecting the Right Validated Method

The validation data clearly demonstrates that both Full Scan and SIM GC-MS methods can be accurate, precise, and specific for the analysis of 1,3,3-trichloropropene. The ultimate choice is dictated by the analytical objective.

  • For trace-level quantification , such as monitoring environmental samples against low regulatory limits, the superior sensitivity of a validated SIM method is required.

  • For higher concentration assays or impurity identification , where definitive spectral confirmation is paramount, a validated Full Scan method is the more authoritative choice.

A thoroughly validated analytical method is a cornerstone of scientific integrity. By systematically proving specificity, linearity, accuracy, precision, and robustness, laboratories can produce data that is not only scientifically sound but also defensible to regulatory bodies. This dual-approach framework provides the flexibility and confidence needed to tackle diverse analytical challenges in the detection of 1,3,3-trichloropropene.

References

  • Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). OI Analytical. Retrieved from [Link]

  • DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY PURGE AND TRAP GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (2002). California State Water Resources Control Board. Retrieved from [Link]

  • 1,2,3-Trichloropropane Journal of Environmental Measurement Technology. (n.d.). Eurofins. Retrieved from [Link]

  • Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). LabRulez. Retrieved from [Link]

  • Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS. (n.d.). Teledyne Tekmar. Retrieved from [Link]

  • EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). (2017). U.S. Environmental Protection Agency. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Validation of analytical methods. Pure and Applied Chemistry, 74(5), 835-855.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95). (1995). European Medicines Agency. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,3,3-Trichloropropene and Related Chlorinated Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1,3,3-trichloropropene. As a chlorinated hydrocarbon, this compound requires meticulous handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. The principles and procedures outlined herein are grounded in established safety protocols for halogenated solvents and are designed to provide researchers, scientists, and drug development professionals with the essential information for safe and compliant waste management.

Disclaimer: This guide has been developed using best practices for chlorinated hydrocarbons and data from closely related isomers. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) for 1,3,3-trichloropropene before handling or disposal. Always operate in accordance with your institution's Environmental Health and Safety (EHS) department guidelines.

Hazard Assessment & Chemical Profile: The Rationale for Caution

Understanding the inherent risks of a chemical is the foundation of its safe management. Chlorinated alkenes like 1,3,3-trichloropropene are generally treated as hazardous due to a combination of potential toxicity, environmental persistence, and reactivity. Combustion of these materials can produce highly toxic and corrosive byproducts such as hydrogen chloride gas.[1]

The causality behind stringent disposal protocols stems from these risks. Improper disposal, such as drain disposal, can lead to long-term environmental contamination as many chlorinated compounds are not readily biodegradable. Mixing with incompatible chemicals can lead to dangerous reactions. Therefore, every step, from segregation to final disposal, is designed to mitigate these potential outcomes.

Comparative Data of Related Chlorinated Hydrocarbons

To illustrate the typical properties of this chemical class, the following table summarizes key data for related compounds.

Property1,2,3-Trichloropropane1,1,3-Trichloropropene
Molecular Formula C₃H₅Cl₃C₃H₃Cl₃
Molecular Weight 147.43 g/mol [1]145.4 g/mol
Appearance Colorless liquid[1]Flammable liquid[2]
Boiling Point 156 °C (313 °F)[1]Not specified
Flash Point 82 °C (180 °F)[1]< 23 °C
Specific Gravity 1.3889 @ 20°C (Denser than water)[1]Not specified
Hazards Toxic, Suspected Carcinogen, Environmental HazardFlammable, Harmful if swallowed/inhaled/in contact with skin, Suspected Carcinogen, Very toxic to aquatic life[2]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 1,3,3-trichloropropene for any purpose, including disposal, the following engineering controls and PPE must be in place. This creates a self-validating system of safety where potential exposures are minimized at every step.

  • Engineering Controls : All transfers and handling of 1,3,3-trichloropropene must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Eye and Face Protection : Wear chemical splash goggles and, if there is a significant splash risk, a face shield.[2]

  • Skin Protection : Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene, but consult the specific SDS and glove manufacturer's compatibility chart).[2] Contaminated clothing should be removed immediately and decontaminated before reuse.[1][2]

  • Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a respirator with an appropriate organic vapor cartridge may be required. Consult your institution's EHS for guidance.

Waste Characterization and Segregation: A Mandate for Compliance

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are typically classified as "F-listed" hazardous wastes.[4][5] This is because they are from non-specific sources and are known to be hazardous.[4]

  • Waste Code Assignment : Spent 1,3,3-trichloropropene, when used as a solvent, will likely carry the EPA hazardous waste code F002 .[6] This code applies to spent halogenated solvents such as tetrachloroethylene, trichloroethylene, and chlorobenzene.[6] Always confirm the final waste code with your EHS department.

  • The Principle of Segregation : Never mix halogenated solvent waste with non-halogenated solvent waste. The reason for this is twofold:

    • Safety : Chlorinated compounds are incompatible with a range of chemicals, including strong oxidizing agents, strong bases, and active metals.[1][7] Mixing could cause a violent reaction.

    • Cost and Disposal Method : The disposal methods for halogenated waste (typically high-temperature incineration) are different and more expensive than for non-halogenated waste. Cross-contamination increases the volume of high-cost waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and temporary storage of 1,3,3-trichloropropene waste pending pickup by a certified hazardous waste handler.

  • Container Selection :

    • Obtain a designated hazardous waste container from your institution's EHS office.

    • The container must be made of a compatible material (e.g., glass or polyethylene) that will not be attacked by the chemical.[1]

    • Ensure the container has a screw-top cap with a tight-fitting seal.

  • Waste Collection :

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the waste 1,3,3-trichloropropene into the designated waste container using a funnel.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Container Labeling :

    • Immediately label the container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste 1,3,3-Trichloropropene." Do not use abbreviations.

      • An accurate list of all components and their approximate percentages if it is a mixture.

      • The associated hazards (e.g., "Toxic," "Flammable," "Environmental Hazard").

      • The date accumulation started.

  • Temporary Storage :

    • Keep the waste container tightly closed at all times, except when adding waste.[2]

    • Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The SAA must be a secondary containment bin or tray to capture any potential leaks.

    • Store locked up and in a cool, well-ventilated location, away from heat or ignition sources.[2][3]

  • Scheduling Disposal :

    • Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Do not dispose of the waste yourself.[3]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. Follow these steps in the event of a spill or personnel exposure.

Minor Spill Cleanup (e.g., <100 mL inside a fume hood)
  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.[2]

  • Collect Residue : Carefully scoop the absorbent material into a designated solid hazardous waste container or a heavy-duty plastic bag.[2][8]

  • Decontaminate : Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.

  • Label and Dispose : Seal the waste container/bag, label it as "Debris contaminated with 1,3,3-Trichloropropene," and dispose of it through your EHS department.[1]

Major Spill (e.g., >100 mL or any spill outside a fume hood)
  • Evacuate : Immediately evacuate the area.

  • Isolate : Close the doors to the laboratory and prevent re-entry.

  • Report : Contact your institution's emergency number or EHS department immediately. Provide details about the chemical, location, and quantity spilled.

  • Await Response : Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

Personnel Exposure
  • Inhalation : Move the affected person to fresh air immediately. Seek medical attention.[2][9]

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing 1,3,3-trichloropropene from generation to disposal.

G Disposal Workflow for 1,3,3-Trichloropropene start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Step 2: Work in Fume Hood ppe->hood container Step 3: Select Compatible Hazardous Waste Container hood->container transfer Step 4: Transfer Waste (Do not exceed 90% full) container->transfer label Step 5: Secure Lid & Attach Completed Hazardous Waste Label transfer->label store Step 6: Place in Secondary Containment in SAA label->store segregate Step 7: Ensure Segregation (Away from bases, oxidizers) store->segregate pickup Step 8: Contact EHS for Waste Pickup segregate->pickup end Disposal Complete pickup->end

Caption: Decision workflow for handling and temporary storage of 1,3,3-trichloropropene waste.

References

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